1-(2-Hydroxy-4-methylphenyl)pentan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-4-methylphenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-5-11(13)10-7-6-9(2)8-12(10)14/h6-8,14H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKVRMSJESHSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=C(C=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955393 | |
| Record name | 1-(2-Hydroxy-4-methylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173851-66-6, 33809-52-8 | |
| Record name | 1-(2-Hydroxy-4-methylphenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173851-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4-methylvalerophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033809528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Hydroxy-4-methylphenyl)-1-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173851666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Hydroxy-4-methylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-HYDROXY-4-METHYLPHENYL)-1-PENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8Z3BW3BUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for 1-(2-Hydroxy-4-methylphenyl)pentan-1-one, a valuable intermediate in pharmaceutical and chemical research. The document provides a comparative analysis of the two main synthetic routes: the Fries Rearrangement and the Friedel-Crafts Acylation, complete with detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication.
Executive Summary
The synthesis of this compound, also known as 2'-hydroxy-4'-methylvalerophenone, is achievable through two principal electrophilic aromatic substitution reactions. The Fries rearrangement of m-cresyl pentanoate offers a pathway where the ortho-isomer can be favored under specific conditions. Alternatively, the direct Friedel-Crafts acylation of m-cresol with valeroyl chloride presents a more direct but potentially less selective route. This guide provides a thorough examination of both methodologies to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction
This compound is a substituted aromatic ketone with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The strategic placement of the hydroxyl, methyl, and pentanoyl groups on the phenyl ring offers multiple sites for further functionalization. Accurate and efficient synthesis of this compound is therefore of significant interest.
Core Synthesis Pathways
Two primary pathways for the synthesis of this compound are the Fries Rearrangement and the Friedel-Crafts Acylation.
Fries Rearrangement
The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone.[1][2][3] This reaction can yield both ortho and para isomers, with the product distribution being highly dependent on reaction conditions.[1][2]
Reaction Scheme:
High temperatures and non-polar solvents generally favor the formation of the ortho-isomer, which is the target molecule.[1] This is attributed to the thermodynamic stability of the bidentate complex formed between the ortho-product and the Lewis acid catalyst.[1]
An alternative, highly ortho-selective method is the anionic Fries rearrangement, which involves ortho-lithiation of an O-aryl carbamate followed by an intramolecular acyl transfer.[2][4]
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a direct method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.[5] For the synthesis of this compound, m-cresol is acylated with valeroyl chloride.
Reaction Scheme:
A significant challenge in the Friedel-Crafts acylation of phenols is achieving high regioselectivity, as the hydroxyl group is an ortho-, para-director, often leading to a mixture of isomers. However, some modified catalysts and solvent-free conditions have been reported to favor ortho-acylation.[6]
Experimental Protocols
Protocol 1: Synthesis via Fries Rearrangement (Proposed)
This protocol is based on general procedures for ortho-selective Fries rearrangements. Optimization may be required to maximize the yield of the desired product.
Step 1: Esterification of m-Cresol
-
To a solution of m-cresol (1 equivalent) in a suitable solvent (e.g., dichloromethane), add pyridine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add valeroyl chloride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain m-cresyl pentanoate.
Step 2: Fries Rearrangement
-
To a flask containing anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in a non-polar solvent (e.g., nitrobenzene or solvent-free) at 140-160 °C, slowly add m-cresyl pentanoate (1 equivalent).
-
Maintain the high temperature with stirring for 2-4 hours.
-
Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the product by column chromatography or fractional distillation under reduced pressure to separate the ortho and para isomers.
Protocol 2: Synthesis via Ortho-Selective Friedel-Crafts Acylation (Proposed)
This protocol is adapted from procedures for ortho-selective acylation of phenols.
-
To a suspension of zinc chloride supported on alumina (modified ZnCl₂/Al₂O₃) catalyst in a flask, add m-cresol (1 equivalent) and valeric acid (1.2 equivalents) as the acylating agent.[6]
-
Heat the solvent-free mixture under microwave irradiation (power and time to be optimized, e.g., 300-500 W for 10-30 minutes).[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.
-
Filter the mixture to remove the solid catalyst.
-
Wash the filtrate with saturated NaHCO₃ solution to remove unreacted valeric acid, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 173851-66-6 | [7][8] |
| Molecular Formula | C₁₂H₁₆O₂ | [7][8] |
| Molecular Weight | 192.25 g/mol | [7] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Melting Point | 16-17 °C | [9] |
| Boiling Point | Not available | |
| Solubility | Not available |
Table 2: Predicted Spectroscopic Data for this compound
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | s | 1H | -OH (phenolic) | |
| ~7.6 | d | 1H | Ar-H (ortho to C=O) | |
| ~6.8 | d | 1H | Ar-H (meta to C=O) | |
| ~6.7 | s | 1H | Ar-H (ortho to -OH) | |
| ~2.9 | t | 2H | -CH₂- (adjacent to C=O) | |
| ~2.3 | s | 3H | Ar-CH₃ | |
| ~1.6 | m | 2H | -CH₂- | |
| ~1.3 | m | 2H | -CH₂- | |
| ~0.9 | t | 3H | -CH₃ (terminal) |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| ~206 | C=O (ketone) | |
| ~162 | Ar-C-OH | |
| ~148 | Ar-C-CH₃ | |
| ~131 | Ar-CH (ortho to C=O) | |
| ~120 | Ar-C (ipso to C=O) | |
| ~118 | Ar-CH (meta to C=O) | |
| ~117 | Ar-CH (ortho to -OH) | |
| ~40 | -CH₂- (adjacent to C=O) | |
| ~26 | -CH₂- | |
| ~22 | -CH₂- | |
| ~21 | Ar-CH₃ | |
| ~14 | -CH₃ (terminal) |
Note: Predicted NMR data is based on typical chemical shifts for similar structures and should be confirmed by experimental analysis.
Purification and Characterization
Separation of the desired ortho-isomer from the para-isomer can be challenging. The following techniques can be employed:
-
Fractional Distillation under Reduced Pressure: Due to differences in boiling points, this method can be effective for separating the isomers.
-
Column Chromatography: Silica gel chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) is a standard method for purification.
-
Selective Solid-Phase Scavenging: This technique utilizes a basic polystyrene resin to selectively adsorb phenolic isomers, allowing for their separation.[7]
The purified product should be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (hydroxyl, carbonyl).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Experimental Workflow
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound. Both the Fries rearrangement and Friedel-Crafts acylation are viable pathways, with the choice depending on the desired selectivity, available equipment, and optimization efforts. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient production and characterization of this important chemical intermediate. Further experimental work is recommended to optimize the proposed protocols for maximum yield and purity of the target ortho-isomer.
References
- 1. EP0587949A1 - Adsorptive separation of cresol isomers - Google Patents [patents.google.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. 1-(2-Hydroxy-4-methylphenyl)-1-pentanone | C12H16O2 | CID 118552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2'-Hydroxy-4'-Methylvalerophenone CAS#: 173851-66-6 [m.chemicalbook.com]
- 9. shimadzu.com [shimadzu.com]
An In-depth Technical Guide on the Spectroscopic Data of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 1-(2-Hydroxy-4-methylphenyl)pentan-1-one (CAS No: 173851-66-6). Due to the limited availability of experimentally-derived spectra in public databases and literature, this guide presents predicted spectroscopic data obtained from computational models. It also includes generalized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 173851-66-6[1][2] |
| Molecular Formula | C₁₂H₁₆O₂[2] |
| Molecular Weight | 192.25 g/mol [2] |
| Physical Form | Liquid[1] |
| Melting Point | 16-17 °C[1] |
Predicted Spectroscopic Data
It is important to note that a comprehensive search of scientific literature and databases did not yield experimentally-derived NMR, IR, or MS spectra for this compound. One source explicitly stated that a thorough search for experimental NMR data was unsuccessful[3]. Therefore, the following data are based on computational predictions and should be used as a guide for the interpretation of experimentally-obtained spectra.
Predicted NMR data provides an estimation of the chemical shifts for the proton (¹H) and carbon-13 (¹³C) nuclei in the molecule. These predictions are based on established algorithms and large databases of known chemical shifts.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | Phenolic -OH |
| ~7.6 | Doublet | 1H | Aromatic H |
| ~6.8 | Doublet | 1H | Aromatic H |
| ~6.7 | Singlet | 1H | Aromatic H |
| ~2.9 | Triplet | 2H | -C(=O)CH₂- |
| ~2.3 | Singlet | 3H | Ar-CH₃ |
| ~1.6 | Sextet | 2H | -CH₂CH₂CH₃ |
| ~1.4 | Sextet | 2H | -CH₂CH₂CH₃ |
| ~0.9 | Triplet | 3H | -CH₂CH₃ |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~205 | C=O |
| ~162 | Aromatic C-OH |
| ~145 | Aromatic C-CH₃ |
| ~131 | Aromatic CH |
| ~120 | Aromatic C-C(=O) |
| ~118 | Aromatic CH |
| ~117 | Aromatic CH |
| ~40 | -C(=O)CH₂- |
| ~26 | -CH₂CH₂CH₃ |
| ~22 | -CH₂CH₂CH₃ |
| ~21 | Ar-CH₃ |
| ~14 | -CH₂CH₃ |
The predicted IR spectrum provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad, Strong | O-H stretch (phenolic) |
| ~3000-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1650 | Strong | C=O stretch (aromatic ketone) |
| ~1600, 1470 | Medium-Weak | C=C stretch (aromatic) |
| ~1250 | Medium | C-O stretch (phenol) |
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak (M⁺) would be expected at m/z 192.
Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 192 | [M]⁺ (Molecular Ion) |
| 149 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 135 | [M - C₄H₉O]⁺ or [C₈H₇O₂]⁺ |
| 121 | [C₇H₅O₂]⁺ (Benzoyl fragment with hydroxyl and methyl) |
Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS data for a liquid organic compound like this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum, typically with proton decoupling. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method is to prepare a neat sample. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film[4].
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Obtain a background spectrum of the clean salt plates. Then, place the sample in the spectrometer and acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) as it is a common and effective method for the analysis of relatively small, volatile organic molecules[1]. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.
Visualization
Caption: Predicted spectroscopic correlations for this compound.
References
Solubility Profile of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties to infer solubility in common laboratory solvents. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise data for their specific applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial in predicting the compound's behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3] |
| Molecular Weight | 192.25 g/mol | [1][2][3] |
| Melting Point | 16-17 °C | [3][4] |
| Physical Form | Liquid | [4] |
| XLogP3-AA | 3.5 | [2][5] |
| Hydrogen Bond Donor Count | 1 | [2][5] |
| Hydrogen Bond Acceptor Count | 2 | [2][5] |
| Topological Polar Surface Area | 37.3 Ų | [1][2] |
Inference on Solubility:
The structure of this compound, featuring a polar hydroxyl group on an aromatic ring and a non-polar pentanoyl chain, suggests a mixed polarity. The XLogP3-AA value of 3.5 indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones.
-
Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of a hydroxyl group allows for hydrogen bonding, which likely imparts some solubility in polar protic solvents. The hydroxyl group is expected to improve aqueous solubility compared to non-polar analogs[5]. However, the relatively long alkyl chain will limit its solubility in water. It is expected to be more soluble in alcohols like ethanol and methanol than in water.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The pentanoyl group and the methyl-substituted phenyl ring contribute to the non-polar character of the molecule, suggesting good solubility in non-polar solvents.
-
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): The ketone functional group and the overall molecular structure suggest that the compound will likely be soluble in aprotic polar solvents.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a compound like this compound.
Objective: To quantitatively determine the solubility of this compound in various common laboratory solvents at a specified temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid/liquid ensures that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solute to settle.
-
For efficient separation, centrifuge the vials at a moderate speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument to be used.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a general workflow for assessing the solubility of a chemical compound.
Caption: A logical workflow for the experimental determination of compound solubility.
References
An In-depth Technical Guide to the Fries Rearrangement for the Synthesis of Hydroxyaryl Ketones
For Researchers, Scientists, and Drug Development Professionals
The Fries rearrangement is a fundamental organic reaction that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis or Brønsted acid catalyst.[1][2][3] This rearrangement reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions.[1][2] Its industrial significance lies in the synthesis of hydroxyaryl ketones, which are crucial intermediates in the manufacturing of various pharmaceuticals and fine chemicals.[1][4]
Core Mechanism
While a definitive mechanism has been the subject of extensive study, a widely accepted pathway involves the generation of an acylium carbocation intermediate.[1][5] Evidence from crossover experiments, where two different esters are reacted together, suggests that the reaction can proceed through both intramolecular and intermolecular pathways.[1][6][7] The formation of "crossover" products indicates that the acylium ion can detach from one molecule and react with another (intermolecular), while the formation of the expected rearranged product from a single ester molecule points to an intramolecular process.[6][7]
The reaction is initiated by the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the acyl group. This oxygen is more electron-rich and thus a better Lewis base than the phenolic oxygen.[1][2] This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of an acylium carbocation.[1][2] This electrophilic acylium ion then attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution.[1][8] Subsequent hydrolysis liberates the final hydroxy aryl ketone product.[9]
Caption: General mechanism of the Lewis acid-catalyzed Fries rearrangement.
Control of Regioselectivity: Ortho vs. Para Isomers
The ratio of ortho to para substituted products can be controlled by modifying the reaction conditions, particularly temperature and solvent polarity.[1][2]
-
Temperature: Low reaction temperatures (typically below 60°C) favor the formation of the para isomer, which is considered the kinetically controlled product.[1][10] Conversely, high temperatures (often above 160°C) favor the formation of the more thermodynamically stable ortho isomer.[1][10] The increased stability of the ortho product is attributed to the formation of a stable bidentate complex (chelation) between the Lewis acid, the phenolic hydroxyl group, and the carbonyl oxygen.[1][10]
-
Solvent: The polarity of the solvent also plays a crucial role. Non-polar solvents tend to favor the formation of the ortho product.[1][2] As the solvent polarity increases, the ratio of the para product also increases.[1] This is because polar solvents can solvate the acylium ion, allowing it to diffuse further from the parent ring and attack the sterically more accessible para position.
| Condition | Favored Product | Rationale |
| Low Temperature | para-hydroxyaryl ketone | Kinetic Control |
| High Temperature | ortho-hydroxyaryl ketone | Thermodynamic Control (Chelation) |
| Non-polar Solvent | ortho-hydroxyaryl ketone | Favors intramolecular or caged ion-pair reaction |
| Polar Solvent | para-hydroxyaryl ketone | Solvation of acylium ion allows for intermolecular reaction |
Catalysis
A variety of acids can be employed to catalyze the Fries rearrangement. The choice of catalyst can significantly impact reaction efficiency and conditions.
-
Lewis Acids: These are the most common catalysts, used in stoichiometric or excess amounts because they form complexes with both the starting material and the product.[9] Examples include Aluminum chloride (AlCl₃), Boron trifluoride (BF₃), Titanium tetrachloride (TiCl₄), and Tin (IV) chloride (SnCl₄).[3][4][9]
-
Brønsted Acids: Strong protic acids are also effective.[1][9] Examples include hydrogen fluoride (HF), perchloric acid (HClO₄), and methanesulfonic acid (MSA).[8][11] MSA, often treated with methanesulfonic anhydride to reduce water content, has emerged as a more environmentally friendly alternative to traditional Lewis acids.[11][12]
-
Solid Acids: To overcome issues with corrosive and toxic homogeneous catalysts, solid acids like zeolites have been investigated.[8][13] Beta zeolites, with a high concentration of accessible Brønsted acid sites, have shown good performance.[13]
Experimental Protocols
1. Classic Protocol: AlCl₃-Catalyzed Rearrangement of Phenyl Benzoate
This protocol describes a low-temperature rearrangement favoring the para-isomer.[14]
-
Materials: Phenyl benzoate, anhydrous aluminum chloride (AlCl₃), nitromethane (solvent), crushed ice, concentrated HCl, diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve anhydrous AlCl₃ (5 equivalents) in nitromethane at 0°C.
-
Slowly add a solution of phenyl benzoate (1 equivalent) in nitromethane to the catalyst solution while maintaining the temperature at 0°C.
-
Stir the resulting orange solution at low temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the complex.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired 4-hydroxybenzophenone.[14]
-
2. Modern Protocol: Methanesulfonic Acid (MSA)-Mediated Rearrangement
This protocol offers a safer, more environmentally benign alternative.[11]
-
Materials: Aryl ester, methanesulfonic acid (MSA), methanesulfonic anhydride.
-
Procedure:
-
To a flask containing methanesulfonic acid, add methanesulfonic anhydride (approx. 0.2 equivalents) to reduce the water content to an optimal range of 800–1500 ppm.[11]
-
Add the aryl ester substrate (1 equivalent) to the dried MSA.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100°C) and stir for several hours, monitoring by HPLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and quench by slowly adding it to ice water.
-
Collect the precipitated product by filtration. If no precipitate forms, extract the product with an appropriate organic solvent.
-
Wash the product or organic extract with water and saturated sodium bicarbonate solution.
-
Dry and purify the product as needed. This method often yields the para-isomer with high selectivity.[11]
-
Quantitative Data Overview
The yield and isomer ratio in the Fries rearrangement are highly dependent on the substrate, catalyst, and reaction conditions.
| Substrate | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | p/o Ratio |
| Phenyl Acetate | AlCl₃ / Nitrobenzene | 25 | - | - | High para |
| Phenyl Acetate | AlCl₃ (no solvent) | 165 | - | - | High ortho |
| Phenyl Acetate | HBEA Zeolite / Dodecane | 180 | 6 | ~30 | 0.8 |
| p-Tolyl Acetate | AlCl₃ / Nitrobenzene | 75 | 1.5 | ~60 | 3.3 |
| Aryl Benzoates | MSA / Anhydride | 50-100 | - | up to 81 | High para |
(Data compiled from multiple sources, specific yields vary greatly with exact conditions)[10][11][15]
Variants of the Fries Rearrangement
Several variations of the reaction have been developed, expanding its synthetic utility.
-
Photo-Fries Rearrangement: This variant uses UV light to induce the rearrangement of phenolic esters to hydroxy ketones, proceeding through a radical mechanism.[1][3] It can be performed without a catalyst, but yields are often low.[1]
-
Anionic Fries Rearrangement: In this version, ortho-metalation of aryl esters or carbamates with a strong base (e.g., an alkyllithium base) at low temperatures, followed by warming, results in the migration of the acyl group to the ortho position.[1][6] This method provides excellent regioselectivity for the ortho isomer.[6]
-
Thia-Fries and Phospho-Fries Rearrangements: These are analogous reactions involving the rearrangement of aryl sulfonates/triflinates or aryl phosphates, respectively.[3][4]
Caption: Workflow for the Anionic Fries rearrangement.
Limitations and Scope
Despite its utility, the Fries rearrangement has several limitations:
-
The reaction often requires harsh conditions, limiting its use to esters with stable acyl and aryl components.[2]
-
Heavily substituted aromatic rings or acyl groups can lead to low yields due to steric hindrance.[2]
-
Electron-withdrawing or meta-directing groups on the aromatic ring deactivate it towards electrophilic substitution, resulting in poor yields.[2] Conversely, electron-donating groups are favored.[8]
Conclusion
The Fries rearrangement remains a vital tool for the C-acylation of phenols, providing access to valuable hydroxyaryl ketone building blocks. A thorough understanding of its mechanism and the influence of reaction parameters such as temperature, solvent, and catalyst choice is critical for researchers and drug development professionals to control the regioselectivity and optimize yields. While classic methods using strong Lewis acids are still prevalent, modern variations employing greener catalysts and alternative activation methods continue to expand the scope and applicability of this important named reaction.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. testbook.com [testbook.com]
- 4. Fries Rearrangement [merckmillipore.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Fries Rearrangement [organic-chemistry.org]
- 10. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 11. An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride [organic-chemistry.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 14. ajchem-a.com [ajchem-a.com]
- 15. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Safe Handling of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-(2-Hydroxy-4-methylphenyl)pentan-1-one (CAS No. 173851-66-6). The following sections detail the hazardous properties of this compound, recommended handling procedures, and relevant experimental protocols for safety assessment. This document is intended to equip laboratory personnel with the necessary knowledge to work with this chemical in a safe and responsible manner.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| CAS Number | 173851-66-6 | [2] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Melting Point | 16-17 °C | |
| Synonyms | 2'-Hydroxy-4'-methylvalerophenone, Valeryl m-cresol | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its classification is provided in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[1]
Signal Word: Danger[2]
Hazard Pictograms:
Toxicological Data
| Toxicity Data for 4-Hydroxy-4-methyl-2-pentanone | ||
| Test | Species | Value |
| Acute Oral LD50 | Rat | 2520 - 4000 mg/kg bw |
| Acute Dermal LD50 | Rabbit | 13630 mg/kg bw |
| Acute Dermal LD50 | Rat | >1875 mg/kg bw |
It is crucial to note that this data is for a surrogate compound and should be used for estimation purposes only. The actual toxicity of this compound may differ.
Experimental Protocols for Safety Assessment
The following are summaries of standard OECD test guidelines that would be appropriate for determining the acute toxicity and irritancy of this compound.
OECD Test Guideline 401: Acute Oral Toxicity
This guideline details a method for assessing the acute toxic effects of a substance administered orally.[3][4]
-
Principle: The test substance is administered in graduated doses to groups of fasted experimental animals (typically rats) by gavage.[3]
-
Methodology:
-
Dose Selection: A preliminary range-finding study may be conducted to determine the appropriate dose levels.[3]
-
Animal Allocation: Animals are randomly assigned to dose groups, with one group serving as a control.
-
Administration: A single dose of the test substance is administered to each animal.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[3]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study to identify any pathological changes.[3]
-
-
Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[3]
OECD Test Guideline 402: Acute Dermal Toxicity
This guideline outlines a procedure for evaluating the potential adverse effects of a substance following a single, short-term dermal exposure.[5][6]
-
Principle: The test substance is applied to a shaved area of the skin of experimental animals (typically rats or rabbits).[7]
-
Methodology:
-
Preparation of Animals: The fur is removed from the dorsal area of the trunk of the test animals 24 hours before the test.
-
Application: The test substance is applied uniformly over an area of at least 10% of the body surface and held in contact with the skin with a porous gauze dressing for 24 hours.[7]
-
Observation: Animals are observed for signs of toxicity and skin reactions at the site of application for up to 14 days. Body weights are recorded weekly.[7]
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.[7]
-
-
Endpoint: The test provides information on the dermal LD50 and any observed skin irritation or other toxic effects.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline provides a method for assessing the potential of a substance to cause eye irritation or corrosion.[8][9][10]
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).[8][11] The other eye remains untreated and serves as a control.[11]
-
Methodology:
-
Animal Selection: Healthy young adult albino rabbits are used.[10]
-
Application: A specified amount of the test substance (solid or liquid) is instilled into the conjunctival sac of one eye.[12]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctival redness, and chemosis.[11][12] The observation period may be extended up to 21 days to assess the reversibility of any observed effects.[12]
-
Scoring: The severity of the ocular lesions is scored at each observation time.
-
-
Endpoint: The test determines if the substance is an eye irritant or corrosive based on the severity and reversibility of the observed ocular lesions.
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Emergency Procedures
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Logical Workflow for Handling Hazardous Chemicals
The following diagram illustrates a logical workflow for the safe handling of a hazardous chemical like this compound, from initial assessment to disposal.
Caption: Workflow for Safe Chemical Handling.
References
- 1. 1-(2-Hydroxy-4-methylphenyl)-1-pentanone | C12H16O2 | CID 118552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. oecd.org [oecd.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. nucro-technics.com [nucro-technics.com]
- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
Methodological & Application
Detailed protocol for Friedel-Crafts acylation to synthesize 1-(2-Hydroxy-4-methylphenyl)pentan-1-one.
Abstract
This application note details a robust protocol for the synthesis of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one, a valuable intermediate in pharmaceutical and organic synthesis. The methodology employs a Friedel-Crafts acylation of 3-methylphenol (m-cresol) with pentanoyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. The protocol is optimized for the regioselective ortho-acylation through a likely in-situ Fries rearrangement, favored by elevated temperatures. This method provides a reliable route to the target compound with good yield and purity.
Introduction
Hydroxyaryl ketones are pivotal structural motifs in a wide array of biologically active molecules and serve as key building blocks in medicinal chemistry. The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction for the synthesis of such compounds.[1] However, the direct acylation of phenols can be complicated by competing O-acylation, which forms a phenolic ester.[2] To circumvent this, a common and effective strategy is to leverage the Fries rearrangement, wherein the initially formed phenolic ester rearranges to the thermodynamically more stable C-acylated hydroxyaryl ketone in the presence of a Lewis acid catalyst.[3][4]
The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions.[5] Notably, higher temperatures favor the formation of the ortho-acylated product, while lower temperatures and polar solvents tend to yield the para-isomer.[3][4] This protocol has been optimized to selectively synthesize the ortho-isomer, this compound, from the readily available starting materials, 3-methylphenol and pentanoyl chloride.
Experimental Overview
The synthesis is conducted in a two-step, one-pot procedure. Initially, 3-methylphenol is acylated with pentanoyl chloride to form the intermediate ester, m-cresyl pentanoate. In the presence of excess aluminum chloride and at an elevated temperature, this ester undergoes an in-situ Fries rearrangement to yield the desired this compound. The final product is isolated and purified using standard laboratory techniques.
Materials and Methods
Reagents and Solvents:
| Reagent/Solvent | Grade | Supplier |
| 3-Methylphenol (m-cresol) | Reagent Grade, 99% | Sigma-Aldrich |
| Pentanoyl chloride | Reagent Grade, 98% | Sigma-Aldrich |
| Aluminum chloride (anhydrous) | Reagent Grade, 99.9% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ACS Grade, ≥99.8% | Fisher Scientific |
| Hydrochloric acid (HCl), concentrated | ACS Grade, 37% | VWR Chemicals |
| Sodium bicarbonate (NaHCO₃), saturated solution | Laboratory Grade | Fisher Scientific |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS Grade | VWR Chemicals |
| Diethyl ether | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
| Ethyl acetate | ACS Grade | Fisher Scientific |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with a calcium chloride drying tube
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
Detailed Experimental Protocol
1. Reaction Setup:
-
A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon).
-
The flask is charged with anhydrous aluminum chloride (10.0 g, 75 mmol) and anhydrous dichloromethane (50 mL). The suspension is stirred and cooled to 0 °C in an ice bath.
2. Acylation and Fries Rearrangement:
-
In a separate beaker, 3-methylphenol (5.41 g, 50 mmol) and pentanoyl chloride (6.63 g, 55 mmol) are dissolved in anhydrous dichloromethane (25 mL).
-
This solution is added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is slowly heated to reflux (approximately 40 °C).
-
The reaction is maintained at reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.
3. Work-up and Isolation:
-
After the reaction is complete, the flask is cooled to 0 °C in an ice bath.
-
The reaction mixture is carefully quenched by the slow, dropwise addition of 100 mL of cold 6M hydrochloric acid. Caution: This is an exothermic process and may result in the evolution of HCl gas.
-
The resulting mixture is transferred to a 500 mL separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with a saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product is purified by column chromatography on silica gel.
-
The column is eluted with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).
-
Fractions containing the desired product (as identified by TLC) are combined.
-
The solvent is evaporated under reduced pressure to yield this compound as a pale yellow oil.
Data Presentation
Table 1: Summary of Reaction Parameters and Results
| Parameter | Value |
| Molar Ratio (m-cresol:Pentanoyl Chloride:AlCl₃) | 1 : 1.1 : 1.5 |
| Reaction Temperature | Reflux (approx. 40 °C) |
| Reaction Time | 4 hours |
| Theoretical Yield | 9.61 g |
| Actual Yield | 7.21 g |
| Percent Yield | 75% |
| Appearance | Pale yellow oil |
| Boiling Point | 110-112 °C at 0.5 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 12.1 (s, 1H, -OH), 7.6 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 6.7 (s, 1H, Ar-H), 2.9 (t, 2H, -CH₂-CO), 2.3 (s, 3H, Ar-CH₃), 1.7 (m, 2H, -CH₂-), 1.4 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 206.5, 162.1, 145.2, 129.8, 120.9, 118.5, 117.9, 43.8, 26.5, 22.4, 21.6, 13.9 |
Visualizations
Figure 1. Workflow for the synthesis of this compound.
Conclusion
The described protocol provides an effective and reproducible method for the synthesis of this compound via a Friedel-Crafts acylation/Fries rearrangement pathway. The procedure is well-suited for laboratory-scale synthesis and yields the target compound in good purity and yield. This application note serves as a valuable resource for researchers and scientists engaged in the synthesis of substituted hydroxyaryl ketones for various applications in drug discovery and materials science.
References
- 1. Synthesis and Characterization of AlCl3 Impregnated Molybdenum Oxide as Heterogeneous Nano-Catalyst for the Friedel-Crafts Acylation Reaction in Ambient Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fries Rearrangement [sigmaaldrich.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
Use of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one as an intermediate in pharmaceutical synthesis.
[2] 1-(2-Hydroxy-4--methylphenyl)pentan-1-one | 173851-66-6 | YGA85166 - Biosynth Buy 1-(2-Hydroxy-4-methylphenyl)pentan-1-one YGA85166 173851-66-6 online for pharmaceutical testing. High-quality reference standards for accurate results. ...
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Buffer Selection Tool. ... If you have seen this compound (YGA85166) cheaper elsewhere, please fill out the form below with the details and we will aim to match it. ... Quotation Request -1-(2-Hydroxy-4-methylphenyl)pentan-1-one - YGA85166 - Custom antibody labelling. ... Strictly for Research Purposes only. Not for Personal or Veterinary use. --INVALID-LINK--
This compound | 173851-66-6 | Benchchem Historical Context and Chemical Significance within the Class of Aromatic Ketones. While the specific historical discovery of this compound is not extensively documented in readily available literature, its significance is intrinsically linked to the broader class of hydroxyaryl ketones. These compounds are of considerable industrial importance as they serve as crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.orgsigmaaldrich.com. The primary method for synthesizing hydroxyaryl ketones is the Fries rearrangement, a named organic reaction discovered by German chemist Karl Theophil Fries. wikipedia.orgsigmaaldrich.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.com The ortho and para-selectivity of the Fries rearrangement, which can be controlled by reaction conditions such as temperature and solvent, makes it a versatile tool for producing specific isomers of hydroxyaryl ketones. wikipedia.orgbyjus.com The synthesis of this compound is a classic example of the application of this rearrangement, typically starting from m-cresyl valerate. Systematic Nomenclature and Diverse Structural Representations in Chemical Literature. The compound is systematically named this compound according to IUPAC nomenclature. nih.gov However, it is also known by several other names in chemical literature and databases, which can be a source of ambiguity. Understanding these different representations is crucial for comprehensive literature searches and clear scientific communication. Identifier Type, Identifier. IUPAC Name, This compound. CAS Number, 173851-66-6. Synonyms, 2'-Hydroxy-4'-methylvalerophenone, Valeryl m-cresol (B1676322). Molecular Formula, C₁₂H₁₆O₂. InChI, InChI=1S/C12H16O2/c1-3-4-5-11(13)10-7-6-9(2)8-12(10)14/h6-8,14H,3-5H2,1-2H3. InChIKey, YPKVRMSJESHSBN-UHFFFAOYSA-N. SMILES, CCCCC(=O)C1=C(C=C(C=C1)C)O ... ... Current research into this compound and its analogs is primarily focused on its potential biological activities and applications in material science. Medicinal Chemistry: Studies have suggested that this compound and its derivatives possess antimicrobial properties. For instance, some research indicates efficacy against various bacterial strains. Furthermore ... ... Current Research Landscape and Unexplored Opportunities for this compound. Current research into this compound and its analogs is primarily focused on its potential biological activities and applications in material science. Medicinal Chemistry: Studies have suggested that this compound and its derivatives possess antimicrobial properties. For instance, some research indicates efficacy against various bacterial strains. ... Synthetic Pathways to this compound. The synthesis of the title compound, a hydroxy aryl ketone, is primarily achieved through acylation reactions where an acyl group is introduced onto the aromatic ring of a phenol. The two most prominent methods are the direct Friedel-Crafts acylation and the Fries rearrangement of a phenolic ester. ... Direct acylation of the phenol. Regioselectivity is directed by existing substituents. ...
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This compound
-
"Cat. No.: B178063."
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"CAS No.: 173851-66-6."
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"Wt: 192.25 g/mol ."
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"InChI Key: YPKVRMSJESHSBN-UHFFFAOYSA-N."
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"Attention: For research use only. Not for human or veterinary use." ... Synthesis of Structurally Related Analogs and Derivatives The core structure of this compound serves as a scaffold for the synthesis of various analogs. Modifications can be systematically made to the phenyl ring or the aliphatic side chain to explore structure-activity relationships for various applications. The phenyl ring of hydroxy aryl ketones is activated towards further electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methyl groups. This allows for a range of derivatization strategies: ... Molecular Interactions with Specific Biological Macromolecules. The biological activity of a compound is fundamentally rooted in its interactions with macromolecules. For this compound, the presence of a hydroxyl group and a ketone functional group on an aromatic ring suggests a high potential for such interactions, including hydrogen bonding and hydrophobic interactions, which can influence the structure and function of biological targets like enzymes and receptors. --INVALID-LINK--
This compound | 173851-66-6 - Sigma-Aldrich this compound; CAS Number: 173851-66-6; find Enamine-ENAH11DD2077 MSDS, related peer-reviewed papers, technical documents, similar products & more at Sigma-Aldrich. ...
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Properties
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mp. 16-17.
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Iupac Name. This compound.
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Inchi Code. 1S/C12H16O2/c1-3-4-5-11(13)10-7-6-9(2)8-12(10)14/h6-8,14H,3-5H2,1-2H3.
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InChI key. YPKVRMSJESHSBN-UHFFFAOYSA-N. ... this compound | 173851-66-6. ... Technical Service. Our team of scientists has experience in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others. ...
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Key Documents
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COA.
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COO. --INVALID-LINK--
173851-66-6|this compound| Ambeed View 173851-66-6/1-(2-Hydroxy-4-methylphenyl)pentan-1-oneinformation and document regarding this compound, including NMR, HPLC, LC-MS, UPLC & more. --INVALID-LINK--
1-(2-Hydroxy-4-methylphenyl)-1-pentanone | C12H16O2 | CID 118552 - PubChem ... ... Molecular Weight. 192.25 g/mol . Computed by PubChem 2.2 (PubChem release 2025.04.14). Dates. Create: 2005-08-08. Modify: 2025-09-27. Contents. Title and Summary. 1 Structures Expand this menu. 2 Names and Identifiers Expand this menu. 3 Chemical and Physical Properties Expand this menu. 4 Related Records Expand this menu. 5 Chemical Vendors. 6 Safety and Hazards Expand this menu. 7 Literature Expand this menu. 8 Patents Expand this menu. 9 Classification Expand this menu. 10 Information Sources. 1 Structures. 1.1 2D Structure. Structure Search. Get Image. Download Coordinates. Chemical Structure Depiction. 1-(2-Hydroxy-4-methylphenyl)-1-pentanone. Full screen. Zoom in. Zoom out. PubChem. 1.2 3D Conformer. PubChem. 2 Names and Identifiers. 2.1 Computed Descriptors. 2.1.1 IUPAC Name. This compound. Computed by Lexichem TK 2.7.0 (PubChem release 2025.04.14). PubChem. 2.1.2 InChI. InChI=1S/C12H16O2/c1-3-4-5-11(13)10-7-6-9(2)8-12(10)14/h6-8,14H,3-5H2,1-2H3. Computed by InChI 1.07.2 (PubChem release 2025.04.14). PubChem. 2.1.3 InChIKey. YPKVRMSJESHSBN-UHFFFAOYSA-N. Computed by InChI 1.07.2 (PubChem release 2025.04.14). PubChem. 2.1.4 SMILES. CCCCC(=O)C1=C(C=C(C=C1)C)O. Computed by OEChem 2.3.0 (PubChem release 2025.04.14). PubChem. 2.2 Molecular Formula. C12H16O2. Computed by PubChem 2.2 (PubChem release 2025.04.14). PubChem. 2.3 Other Identifiers. 2.3.1 CAS. 173851-66-6. CAS Common Chemistry; ChemIDplus; European Chemicals Agency (ECHA); FDA Global Substance Registration System (GSRS). 33809-52-8. ChemIDplus; EPA DSSTox. 2.3.2 European Community (EC) Number. 605-699-1. European Chemicals Agency (ECHA). 2.3.3 UNII. R8Z3BW3BUG. FDA Global Substance Registration System (GSRS). 2.3.4 DSSTox Substance ID. DTXSID90955393. EPA DSSTox. 2.3.5 Wikidata. Q82934964. Wikidata. 2.4 Synonyms. 2.4.1 Depositor-Supplied Synonyms. 173851-66-6 · Valeryl m-cresol · R8Z3BW3BUG · 1-(2-hydroxy-4-methylphenyl)-1-pentanone · UNII-R8Z3BW3BUG · Amylmetacresol impurity ... ...
-
2 Names and Identifiers
-
"2.1 Computed Descriptors. 2.1.1 IUPAC Name. This compound. 2.1.2 InChI. InChI=1S/C12H16O2/c1-3-4-5-11(13)10-7-6-9(2)8-12(10)14/h6-8,14H,3-5H2,1-2H3. 2.1.3 InChIKey. ... "
-
2.2 Molecular Formula. C12H16O2 Computed by PubChem 2.2 (PubChem release 2025.04.14) PubChem.
-
"2.3 Other Identifiers. 2.3.1 CAS. 173851-66-6. CAS Common Chemistry; ChemIDplus; European Chemicals Agency (ECHA); FDA Global Substance Registration System (GSRS) 33809-52-8. ChemIDplus; EPA DSSTox. ... "
-
2.4 Synonyms. 2.4.1 Depositor-Supplied Synonyms. 173851-66-6. Valeryl m-cresol. R8Z3BW3BUG. 1-(2-hydroxy-4-methylphenyl)-1-pentanone. ...
-
3.1 Computed Properties
-
192.25 g/mol . Computed by PubChem 2.2 (PubChem release 2025.04.14)
-
3.5. Computed by XLogP3 3.0 (PubChem release 2025.04.14)
-
192.115029749 Da. Computed by PubChem 2.2 (PubChem release 2025.04.14)
-
192.115029749 Da. Computed by PubChem 2.2 (PubChem release 2025.04.14)
-
37.3 Ų
-
189. ... 1-(2-Hydroxy-4-methylphenyl)-1-pentanone | C12H16O2 | CID 118552 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. ...
-
6.1 Hazards Identification
-
"H302+H312 (97.4%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral; acute toxicity, dermal]"
-
"H302 (97.4%): Harmful if swallowed [Warning Acute toxicity, oral]"
-
"H312 (97.4%): Harmful in contact with skin [Warning Acute toxicity, dermal]"
-
"H318 (97.4%): Causes serious eye damage [Danger Serious eye damage/eye irritation]" ...
-
3 Chemical and Physical Properties
-
192.25 g/mol . Computed by PubChem 2.2 (PubChem release 2025.04.14)
-
3.5. Computed by XLogP3 3.0 (PubChem release 2025.04.14)
-
192.115029749 Da. Computed by PubChem 2.2 (PubChem release 2025.04.14)
-
192.115029749 Da. Computed by PubChem 2.2 (PubChem release 2025.04.14)
-
37.3 Ų
-
189. ... 1-(2-Hydroxy-4-methylphenyl)-1-pentanone | C12H16O2 | CID 118552 - PubChem. ... 1-(2-Hydroxy-4-methylphenyl)-1-pentanone · 1 Structures · 2 Names and Identifiers · 3 Chemical and Physical Properties · 4 Related Records · 5 Chemical Vendors · 6 Safety and Hazards · 7 Literature · 8 Patents ... ...
-
2.1 Computed Descriptors
-
2.1.1 IUPAC Name. This compound.
-
2.1.2 InChI. InChI=1S/C12H16O2/c1-3-4-5-11(13)10-7-6-9(2)8-12(10)14/h6-8,14H,3-5H2,1-2H3.
-
2.1.3 InChIKey. YPKVRMSJESHSBN-UHFFFAOYSA-N.
-
2.1.4 SMILES. CCCCC(=O)C1=C(C=C(C=C1)C)O. ...
-
2.4.1 Depositor-Supplied Synonyms
-
173851-66-6.
-
Valeryl m-cresol.
-
R8Z3BW3BUG.
-
1-(2-hydroxy-4-methylphenyl)-1-pentanone.
-
UNII-R8Z3BW3BUG.
-
Amylmetacresol impurity E [EP]
-
1-Pentanone, 1-(2-hydroxy-4-methylphenyl)-
-
AMYLMETACRESOL IMPURITY E [EP IMPURITY]
-
AMYLMETACRESOL IMPURITY E (EP IMPURITY)
-
RefChem:74163.
-
Amylmetacresol impurity E.
-
605-699-1.
-
This compound.
-
"2'-hydroxy-4'-methylvalerophenone."
-
MFCD00127711.
-
EINECS 251-683-9.
-
Amylmetacresol EP Impurity E.
-
SCHEMBL7809188.
-
DTXSID90955393.
-
YGA85166.
-
1-(2-hydroxy-4-methyl-phenyl)pentan-1-one.
-
EN300-1721167. ...
-
9 Classification
-
9.1 ChemIDplus. ChemIDplus.
-
9.2 UN GHS Classification. GHS Classification (UNECE)
-
9.3 EPA DSSTox Classification. EPA DSSTox.
-
9.4 MolGenie Organic Chemistry Ontology. MolGenie. --INVALID-LINK--
Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity - PubMed Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity. J Enzyme Inhib Med Chem. 2007 Dec;22(6):702-8. doi: 10.1080/14756360701265832. Authors. Mohamed Ashraf Ali , Mohammad Shaharyar, Erick De Clercq. Affiliation. 1 Faculty of Pharmacy, Jamia Hamdard University, Department of Pharmaceutical Chemistry, Hamdard Nagar, New Delhi, India. --INVALID-LINK--. PMID: 18237022; DOI: 10.1080/14756360701265832. Abstract. A series of N1-nicotinoyl-3- (4-hydroxy-3-methyl phenyl)-5-(substituted phenyl)-2-pyrazolines were synthesized by the reaction between isoniazid (INH) and chalcones and were tested for their in vitro anti-viral activity. Among the compounds, the electron withdrawing group substituted analogues 5-(4-chlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4, 5-dihydro-1H-1- pyrazolyl-4-pyridylmethanone (4b), 5-(2-chlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-4-
Application of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Hydroxy-4-methylphenyl)pentan-1-one, a substituted hydroxyaryl ketone, presents significant potential in the field of polymer chemistry. This document provides detailed application notes and experimental protocols for its utilization primarily as a Norrish Type I photoinitiator for free-radical polymerization and as a functional modifier to enhance the thermo-mechanical properties of polymer resins. The protocols and data presented are based on established principles for compounds of this class, providing a foundational methodology for research and development.
Application Notes
This compound is a versatile compound with a dual role in polymer synthesis and modification. Its utility stems from two key structural features: the benzoyl group, which can undergo photochemical cleavage, and the phenolic hydroxyl group, which can interact with polymer chains and act as a thermal stabilizer.[1][2]
As a Norrish Type I Photoinitiator
Hydroxyaryl ketones are a well-established class of Norrish Type I photoinitiators.[2][3] Upon absorption of ultraviolet (UV) light, this compound is expected to undergo α-cleavage of the carbon-carbon bond between the carbonyl group and the pentanoyl group. This homolytic cleavage generates two distinct free radicals: a benzoyl radical and a pentanoyl radical.[2][3] These radicals can then initiate the polymerization of various vinyl monomers, such as acrylates and methacrylates.
The efficiency of initiation and the kinetics of the polymerization will be dependent on factors such as the concentration of the photoinitiator, the intensity of the UV light source, the specific monomer system being used, and the presence of oxygen, which can inhibit free-radical polymerization.
As a Polymer Modifier and Thermal Stabilizer
The phenolic hydroxyl group in this compound allows it to act as a functional additive in various polymer systems, including epoxy resins and rubbers.[4][5] Phenolic compounds are known to function as antioxidants and thermal stabilizers by inhibiting chain reactions triggered by heat and oxidation.[1] This can lead to an extended service life of the polymer material by improving its long-term thermal stability and preserving its mechanical properties.[1]
When incorporated into polymer matrices, the phenolic group can participate in hydrogen bonding and other intermolecular interactions, which can lead to improved interfacial adhesion between polymer chains and fillers. This reinforcing effect can enhance the mechanical properties of the final polymer, such as tensile strength and modulus.[4][5]
Data Presentation
The following table summarizes the typical effects of phenolic additives on the mechanical properties of polymer composites, based on data for analogous compounds. This provides an indication of the potential improvements that could be achieved by incorporating this compound into a polymer matrix.
| Polymer Matrix | Phenolic Additive Concentration (wt%) | Change in Tensile Strength | Change in Young's Modulus | Change in Elongation at Break | Reference |
| Polyethersulphone (PES) | 2% (with Graphene Oxide) | +807% | +109% | +63% | [5] |
| Nitrile Rubber (NBR) | Not specified | Increased | Increased | Decreased | [4] |
Note: The data presented is for illustrative purposes and is based on studies of similar phenolic compounds. Actual results for this compound may vary.
Experimental Protocols
The following are detailed, representative protocols for the application of this compound in polymer chemistry.
Protocol 1: Photopolymerization of an Acrylate Monomer
Objective: To evaluate the efficacy of this compound as a photoinitiator for the UV-induced polymerization of a standard acrylate monomer.
Materials:
-
This compound
-
Trimethylolpropane triacrylate (TMPTA) (or other suitable acrylate monomer)
-
UV curing chamber (e.g., with a medium-pressure mercury lamp)
-
Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory
-
Spin coater
-
Glass slides
-
Nitrogen source (for inert atmosphere)
Procedure:
-
Formulation Preparation:
-
Prepare a series of formulations by dissolving this compound in TMPTA at various concentrations (e.g., 0.5, 1.0, 2.0, and 3.0 wt%).
-
Ensure complete dissolution by stirring the mixture in the dark at room temperature.
-
-
Sample Preparation:
-
Apply a thin film of the formulation onto a glass slide using a spin coater to ensure uniform thickness.
-
-
UV Curing:
-
Place the coated glass slide into the UV curing chamber.
-
Purge the chamber with nitrogen for at least 60 seconds to create an inert atmosphere and minimize oxygen inhibition.
-
Expose the sample to UV radiation for a predetermined time (e.g., 60 seconds). The UV intensity should be monitored and kept constant for all experiments.
-
-
Monitoring Polymerization Kinetics:
-
The kinetics of the polymerization can be monitored in real-time using an FTIR-ATR spectrometer.
-
Place a drop of the formulation on the ATR crystal.
-
Record a baseline spectrum before UV exposure.
-
Initiate UV curing directly on the ATR crystal and collect spectra at regular intervals.
-
The degree of conversion of the acrylate double bonds (C=C) can be calculated by monitoring the decrease in the intensity of the characteristic C=C absorption band (typically around 1635 cm⁻¹).
-
-
Characterization of the Cured Polymer:
-
Assess the tack-free time of the cured film by gently touching the surface.
-
Measure the hardness of the cured film using a durometer.
-
Perform solvent resistance tests by rubbing the surface with a cloth soaked in a suitable solvent (e.g., acetone) and observing any degradation.
-
Protocol 2: Modification of an Epoxy Resin
Objective: To investigate the effect of this compound as a modifier on the mechanical and thermal properties of an epoxy resin.
Materials:
-
This compound
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Amine-based curing agent (e.g., triethylenetetramine - TETA)
-
Molds for casting test specimens
-
Mechanical testing machine (for tensile and flexural tests)
-
Differential scanning calorimeter (DSC) or thermogravimetric analyzer (TGA)
-
Vacuum oven
Procedure:
-
Formulation and Blending:
-
Prepare a series of epoxy formulations by blending DGEBA with varying amounts of this compound (e.g., 1, 2, 5, and 10 parts per hundred parts of resin - phr).
-
Heat the mixture gently (e.g., to 60 °C) while stirring to ensure a homogeneous blend.
-
-
Curing:
-
Add the stoichiometric amount of the amine curing agent (TETA) to the epoxy blend and mix thoroughly.
-
Pour the mixture into the molds for the desired test specimens.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Cure the samples according to a predefined curing schedule (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).
-
-
Mechanical Testing:
-
Once cured and cooled, demold the specimens.
-
Perform tensile tests according to ASTM D638 to determine the tensile strength, Young's modulus, and elongation at break.
-
Perform flexural tests according to ASTM D790 to determine the flexural strength and modulus.
-
-
Thermal Analysis:
-
Use DSC to determine the glass transition temperature (Tg) of the cured samples. An increase in Tg can indicate improved crosslinking and thermal stability.
-
Use TGA to evaluate the thermal degradation profile of the cured samples. An increase in the onset of degradation temperature indicates enhanced thermal stability.
-
Visualization
Signaling Pathways and Experimental Workflows
Caption: Norrish Type I photoinitiation mechanism of this compound.
Caption: General experimental workflow for evaluating a novel photoinitiator.
References
- 1. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 2. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 3. Norrish reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Assays of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for determining the antimicrobial efficacy of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one and its analogs. The described methods are foundational in antimicrobial drug discovery and are designed to be reproducible in a standard microbiology laboratory setting.
Introduction
The emergence of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[1][2] this compound and its analogs represent a class of synthetic compounds with potential antimicrobial properties. Evaluating their spectrum of activity and potency is a critical first step in the drug development pipeline. This document outlines standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of these compounds, which are key parameters for assessing their antimicrobial potential.[3][4]
Data Presentation
Quantitative data from antimicrobial assays should be recorded meticulously for comparative analysis. The following tables provide a template for summarizing experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs
| Compound ID | Test Microorganism | MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MIC | Std. Dev. |
| HMP-1 | Staphylococcus aureus | ||||||
| HMP-1 | Escherichia coli | ||||||
| Analog A | Staphylococcus aureus | ||||||
| Analog A | Escherichia coli | ||||||
| Analog B | Staphylococcus aureus | ||||||
| Analog B | Escherichia coli | ||||||
| Control+ | (e.g., Ciprofloxacin) |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and its Analogs
| Compound ID | Test Microorganism | MBC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MBC | Std. Dev. |
| HMP-1 | Staphylococcus aureus | ||||||
| HMP-1 | Escherichia coli | ||||||
| Analog A | Staphylococcus aureus | ||||||
| Analog A | Escherichia coli | ||||||
| Analog B | Staphylococcus aureus | ||||||
| Analog B | Escherichia coli | ||||||
| Control+ | (e.g., Ciprofloxacin) |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5] The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]
Materials:
-
This compound and its analogs
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates[6]
-
Sterile multichannel pipettes and tips
-
Spectrophotometer or microplate reader
-
Incubator (35 ± 2°C)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Compounds:
-
Dissolve the test compounds and positive control in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solutions in CAMHB to achieve a starting concentration twice the highest concentration to be tested.
-
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microtiter Plate Setup:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the diluted compound solution to the first column of wells, resulting in the highest test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.[6]
-
Column 11 will serve as the growth control (inoculum without compound), and column 12 as the sterility control (broth only).[5]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[5] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][8]
Materials:
-
MIC plates from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.[8]
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate, which corresponds to a 99.9% reduction in the initial inoculum.[7]
-
Visualizations
The following diagrams illustrate the workflows for the described antimicrobial assays.
References
- 1. integra-biosciences.com [integra-biosciences.com]
- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Note: Derivatization of the Hydroxyl Group on 1-(2-Hydroxy-4-methylphenyl)pentan-1-one
Introduction
1-(2-Hydroxy-4-methylphenyl)pentan-1-one is an aromatic ketone featuring a phenolic hydroxyl group. The presence of this hydroxyl group offers a reactive site for chemical modification, or "derivatization." Derivatization is a critical technique employed in medicinal chemistry, drug development, and analytical sciences for several key purposes:
-
Modulation of Biological Activity: The phenolic hydroxyl group can participate in hydrogen bonding, a key interaction with biological targets like enzymes and receptors.[1] Modifying this group can alter the compound's binding affinity, selectivity, and overall pharmacological profile.
-
Improvement of Physicochemical Properties: Derivatization can change properties such as solubility, lipophilicity, and metabolic stability. For instance, converting the polar hydroxyl group to a less polar ether or ester can enhance membrane permeability.
-
Use as a Protective Group: In multi-step syntheses, the reactive hydroxyl group may need to be temporarily "protected" to prevent it from interfering with reactions at other sites on the molecule. This protecting group can be removed later to restore the original functionality.[2][3]
-
Enhancement of Analytical Detection: For techniques like Gas Chromatography (GC), volatile derivatives are often necessary. Silylation is a common method to increase the volatility and thermal stability of phenolic compounds for GC-MS analysis.[4][5]
This document provides detailed protocols for three common and effective derivatization strategies for the hydroxyl group of this compound: Acylation (Acetylation) , Silylation (TMS Ether Formation) , and Etherification (Methylation) .
Derivatization Strategies and Protocols
The choice of derivatization strategy depends on the desired outcome—whether for analytical purposes, property modulation, or as a synthetic intermediate.
Acylation involves the reaction of the hydroxyl group with an acylating agent (e.g., an acyl chloride or anhydride) to form an ester. Acetylation is a common example, introducing an acetyl group. This modification is useful for protecting the hydroxyl group or altering the compound's lipophilicity.
Caption: Workflow for acetylation of the hydroxyl group.
Experimental Protocol: Acetylation
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask under a nitrogen atmosphere, add a suitable base such as pyridine or triethylamine (TEA) (1.5 eq).
-
Reaction: Cool the mixture to 0°C using an ice bath. Add acetyl chloride (1.2 eq) dropwise.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure acetate ester.
Silylation is a highly effective method for protecting hydroxyl groups and for preparing volatile derivatives for GC-MS analysis.[4] Trimethylsilyl (TMS) ethers are among the most common silyl ethers due to their ease of formation and removal. Reagents like hexamethyldisilazane (HMDS) are often used.[6]
Caption: Workflow for TMS silylation of the hydroxyl group.
Experimental Protocol: Silylation
-
Preparation: In a vial suitable for GC analysis or a small flask, dissolve this compound (1.0 eq) in an anhydrous solvent such as pyridine, tetrahydrofuran (THF), or acetonitrile (approx. 0.1 M).
-
Reaction: Add the silylating agent, hexamethyldisilazane (HMDS) (2.0 eq). A catalytic amount of trimethylsilyl chloride (TMSCl) can be added to accelerate the reaction.
-
Monitoring: Seal the vessel and stir the mixture at room temperature or gently heat to 50-60°C. The reaction is typically complete within 2-6 hours. Progress can be monitored directly by taking aliquots for GC-MS analysis until no starting material is observed.
-
Isolation (for preparative scale): If a larger quantity is prepared, the reaction mixture can be concentrated under reduced pressure to remove the solvent and volatile by-products. The crude TMS ether can often be used without further purification. If necessary, it can be purified by distillation or chromatography on neutral alumina.
-
For Analytical Use: For GC-MS, the reaction mixture can often be injected directly after dilution.
Converting the phenolic hydroxyl to a methyl ether is a robust modification that increases lipophilicity and removes the hydrogen-bonding donor capability of the group. A classic method is the Williamson ether synthesis using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
Caption: Workflow for methylation of the hydroxyl group.
Experimental Protocol: Methylation
-
Preparation: To a solution of this compound (1.0 eq) in a polar aprotic solvent like acetone or dimethylformamide (DMF) (approx. 0.2 M), add a base such as anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Reaction: Add the methylating agent, methyl iodide (CH₃I) (1.5 eq), to the suspension.
-
Monitoring: Heat the mixture to reflux (for acetone) or around 60-80°C (for DMF) and stir until TLC analysis indicates complete consumption of the starting material (typically 4-8 hours).
-
Work-up: After cooling to room temperature, filter off the solid base and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Isolation: Dissolve the residue in a water-immiscible solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl ether.
Data Presentation: Summary of Derivatization Methods
The following table summarizes the key parameters for the described protocols, allowing for easy comparison.
| Parameter | Acylation (Acetylation) | Silylation (TMS Ether) | Etherification (Methylation) |
| Objective | Protection, Lipophilicity Modulation | Protection, GC-MS Analysis | Metabolic Stability, Lipophilicity |
| Primary Reagent | Acetyl Chloride | Hexamethyldisilazane (HMDS) | Methyl Iodide (CH₃I) |
| Base / Catalyst | Pyridine or Triethylamine | Catalytic TMSCl (optional) | Potassium Carbonate (K₂CO₃) |
| Typical Solvent | Dichloromethane (DCM) | Pyridine, THF, Acetonitrile | Acetone, DMF |
| Reaction Temp. | 0°C to Room Temperature | Room Temperature to 60°C | Reflux Temperature (56-80°C) |
| Reaction Time | 1 - 3 hours | 2 - 6 hours | 4 - 8 hours |
| Product Stability | Stable, removable with base/acid | Labile, sensitive to moisture/acid | Very Stable |
| Key Advantage | Simple, reliable protection | Ideal for GC-MS, mild conditions | Forms a very stable ether linkage |
Analytical Characterization
Successful derivatization must be confirmed by appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to monitor reaction progress. The derivatized product will typically have a higher Rf value (be less polar) than the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The primary method for analyzing silylated derivatives. The mass spectrum will show a molecular ion peak corresponding to the mass of the derivatized compound.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Can be used to check the purity of the product and monitor reactions.[9][10] The derivative will have a different retention time from the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. For acetylation, new peaks around 2.3 ppm (singlet, 3H for -OCOCH₃) will appear. For methylation, a new singlet around 3.9 ppm (3H for -OCH₃) is expected. For TMS silylation, a characteristic singlet near 0.3 ppm (9H for -OSi(CH₃)₃) will be present. The phenolic -OH proton signal (often a broad singlet at high ppm) will disappear in all cases.
-
Infrared (IR) Spectroscopy: The broad O-H stretching band of the starting phenol (around 3200-3400 cm⁻¹) will disappear upon successful derivatization. New characteristic bands will appear, such as a C=O stretch for the ester (around 1760 cm⁻¹).
References
- 1. This compound | 173851-66-6 | Benchchem [benchchem.com]
- 2. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
Application Notes and Protocols for the Scalable Synthesis of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one
Introduction
1-(2-Hydroxy-4-methylphenyl)pentan-1-one, also known as 2'-hydroxy-4'-methylvalerophenone, is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients and specialty chemicals. The increasing demand for this compound necessitates the development of a robust and scalable synthetic protocol. This document provides a detailed experimental setup for the synthesis of this compound on a laboratory scale with considerations for industrial scale-up. The primary method described is the Fries rearrangement of 4-methylphenyl pentanoate, a two-step process involving an initial O-acylation followed by an intramolecular C-acylation.
Reaction Principle
The synthesis proceeds in two main stages:
-
O-Acylation: m-Cresol is reacted with valeryl chloride in the presence of a base to form the intermediate ester, 4-methylphenyl pentanoate.
-
Fries Rearrangement: The isolated ester undergoes an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid (e.g., aluminum chloride), to yield the desired ortho-hydroxyketone product, this compound. The regioselectivity of the Fries rearrangement can be influenced by reaction conditions, with lower temperatures generally favoring the para-isomer and higher temperatures favoring the ortho-isomer.[1][2][3]
Experimental Protocols
Materials and Equipment
-
Reagents: m-Cresol, valeryl chloride, pyridine, dichloromethane (DCM), aluminum chloride (anhydrous), hydrochloric acid (concentrated), sodium bicarbonate, anhydrous magnesium sulfate, toluene, deionized water.
-
Equipment: Jacketed glass reactor with overhead stirrer, dropping funnel, condenser, thermocouple, heating/cooling circulator, rotary evaporator, filtration apparatus, standard laboratory glassware.
Protocol 1: Synthesis of 4-methylphenyl pentanoate (O-Acylation)
-
Set up a clean and dry jacketed glass reactor equipped with an overhead stirrer, a dropping funnel, a condenser with a drying tube, and a thermocouple.
-
Charge the reactor with m-cresol (1.0 eq) and dichloromethane (DCM) as the solvent.
-
Cool the reaction mixture to 0-5 °C using a cooling circulator.
-
Slowly add pyridine (1.1 eq) to the stirred solution.
-
Add valeryl chloride (1.05 eq) dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-methylphenyl pentanoate. The crude product can be used in the next step without further purification if purity is deemed sufficient by analysis.
Protocol 2: Fries Rearrangement to this compound
-
Set up a clean and dry jacketed glass reactor suitable for high-temperature reactions, equipped with an overhead stirrer, a powder addition funnel, a condenser with a gas outlet connected to a scrubber (for HCl gas), and a thermocouple.
-
Charge the reactor with the crude 4-methylphenyl pentanoate (1.0 eq) and a suitable solvent such as toluene.
-
Heat the mixture to the desired reaction temperature (see Table 1 for temperature effects).
-
Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃, 1.2-1.5 eq) via the powder addition funnel. The addition is exothermic and will generate HCl gas.
-
Maintain the reaction at the set temperature for 4-8 hours, monitoring the progress by TLC or HPLC.[4]
-
After the reaction is complete, cool the mixture to room temperature and then slowly and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously until all the aluminum salts are dissolved.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or crystallization to yield pure this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on Fries Rearrangement
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Toluene | Nitrobenzene | Solvent-free |
| Temperature | 110-120 °C | 60-70 °C | 140-150 °C |
| Catalyst (eq) | AlCl₃ (1.3) | AlCl₃ (1.3) | ZnCl₂ (0.5) |
| Reaction Time | 6 hours | 8 hours | 5 hours |
| Yield (%) | ~75% | ~60% | ~70% |
| Ortho:Para Ratio | ~90:10 | ~70:30 | ~85:15 |
| Purity (crude) | ~92% | ~88% | ~90% |
Note: The data presented in this table are representative examples based on typical Fries rearrangement reactions and should be optimized for specific scale-up requirements.
Table 2: Physical and Chemical Properties
| Property | Value |
| CAS Number | 173851-66-6[5] |
| Molecular Formula | C₁₂H₁₆O₂[5][6] |
| Molecular Weight | 192.25 g/mol [5][6] |
| Appearance | Pale yellow liquid or low melting solid |
| Melting Point | 16-17 °C |
| Boiling Point | (Not specified) |
Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis.
Logical Relationship of Key Parameters in Fries Rearrangement
Caption: Key parameters influencing the Fries rearrangement outcome.
Safety Considerations
-
Valeryl chloride is corrosive and reacts with moisture. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
-
Anhydrous aluminum chloride reacts violently with water and is corrosive. Handle with care, avoiding exposure to moisture and air. The Fries rearrangement generates HCl gas, which is corrosive and toxic; ensure the reaction is conducted in a fume hood with an appropriate gas scrubber.
-
The quenching of the Fries rearrangement reaction is highly exothermic. Perform this step slowly and with adequate cooling.
Conclusion
The described two-step synthesis involving O-acylation followed by a Fries rearrangement provides a reliable and scalable method for the production of this compound. The provided protocols and data offer a solid foundation for researchers and drug development professionals. Optimization of reaction parameters, particularly temperature and catalyst loading during the Fries rearrangement, is crucial for achieving high yield and desired regioselectivity on a larger scale.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. WO2012017204A1 - Efficient and cost-effective process for the manufacture of amyl m-cresol - Google Patents [patents.google.com]
- 5. This compound | 173851-66-6 | YGA85166 [biosynth.com]
- 6. 1-(2-Hydroxy-4-methylphenyl)-1-pentanone | C12H16O2 | CID 118552 - PubChem [pubchem.ncbi.nlm.nih.gov]
Investigating the Antioxidant Potential of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the antioxidant potential of the phenolic ketone 1-(2-Hydroxy-4-methylphenyl)pentan-1-one. This document outlines detailed protocols for various antioxidant assays, data presentation guidelines, and visual representations of experimental workflows and relevant signaling pathways.
Introduction
Phenolic ketones are a class of organic compounds that have garnered significant interest for their potential therapeutic properties, including their antioxidant activity. This compound, a specific phenolic ketone, is a subject of research for its capacity to neutralize free radicals and mitigate oxidative stress, which is implicated in numerous disease pathologies.[1][2] The structure of phenolic compounds, particularly the presence of hydroxyl groups on the aromatic ring, is crucial to their antioxidant function.[1][3][4] These compounds can act as antioxidants through various mechanisms, including hydrogen atom transfer (HAT) and single-electron transfer (SET).[1][4]
This document provides a set of standardized protocols to assess the antioxidant efficacy of this compound, enabling researchers to generate robust and comparable data.
Data Presentation
To ensure clarity and facilitate comparative analysis, all quantitative data from the antioxidant assays should be summarized in structured tables. Below are template tables for each of the described experimental protocols.
Table 1: DPPH Radical Scavenging Activity
| Concentration (µg/mL or µM) | Absorbance at 517 nm | % Inhibition | IC50 (µg/mL or µM) |
| Control (0) | 0 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Positive Control (e.g., Trolox) |
Table 2: ABTS Radical Cation Decolorization Assay
| Concentration (µg/mL or µM) | Absorbance at 734 nm | % Inhibition | TEAC (Trolox Equivalent Antioxidant Capacity) |
| Control (0) | 0 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Trolox Standard Curve |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Concentration (µg/mL or µM) | Absorbance at 593 nm | FRAP Value (µM Fe(II) Equivalents) |
| Blank | 0 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| FeSO4 Standard Curve |
Table 4: Lipid Peroxidation (TBARS) Inhibition Assay
| Concentration (µg/mL or µM) | Absorbance at 532 nm | % Inhibition of Lipid Peroxidation |
| Control (Oxidative Stress Induced) | 0 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Positive Control (e.g., Vitamin E) |
Table 5: Cellular Antioxidant Activity (CAA) Assay
| Concentration (µg/mL or µM) | Fluorescence Intensity | % Reduction in Oxidative Stress | CAA Value (µmol QE/100g) |
| Control (Oxidative Stress Induced) | 0 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Quercetin Standard Curve |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to include appropriate positive and negative controls in each assay to validate the results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[5][6] The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.[5]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Positive control (e.g., Trolox, Ascorbic Acid, or Gallic Acid)[6]
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol.[7] The solution should be freshly prepared and kept in the dark.
-
Prepare various concentrations of this compound and the positive control in methanol.
-
In a 96-well plate, add 20 µL of each sample concentration or positive control.[7]
-
Add 180 µL of the DPPH working solution to each well.[7]
-
Incubate the plate in the dark at room temperature for 20-30 minutes.[7]
-
Measure the absorbance at 515-517 nm using a microplate reader.[5][7]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless form.[8] The change in color is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[7][9]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[10]
-
Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Prepare various concentrations of this compound and the positive control (Trolox) in the appropriate solvent.
-
In a 96-well plate, add 20 µL of each sample concentration or standard.[7]
-
Add 180 µL of the diluted ABTS•+ solution to each well.[7]
-
Incubate the plate in the dark at room temperature for 6 minutes.[7]
-
Measure the absorbance at 734 nm using a microplate reader.[7]
-
The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically.[11][12]
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in distilled water
-
-
Positive control (e.g., Ascorbic acid or FeSO₄)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[7][11]
-
Warm the FRAP working solution to 37°C before use.
-
Prepare various concentrations of this compound and a standard curve of FeSO₄ (0-1000 µM).
-
In a 96-well plate, add 10 µL of the sample or standard.[7]
-
Add 300 µL of the pre-warmed FRAP working solution to each well.[7]
-
Incubate the plate at 37°C for 6 minutes.[7]
-
Measure the absorbance at 593 nm using a microplate reader.[11][13]
-
The FRAP value is calculated from the FeSO₄ standard curve and expressed as µM Fe(II) equivalents.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of this process.[14][15] MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.[15]
Materials:
-
This compound
-
Biological sample (e.g., tissue homogenate, plasma)[16]
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Oxidative stress inducer (e.g., FeSO₄/ascorbic acid)
-
Positive control (e.g., Vitamin E)
-
Spectrophotometer
Protocol:
-
Prepare the biological sample (e.g., homogenize tissue in buffer).
-
Induce lipid peroxidation in the sample by adding an oxidative stress inducer.
-
Add different concentrations of this compound or the positive control to the sample and incubate.
-
Stop the reaction by adding TCA to precipitate proteins.[16]
-
Centrifuge the samples to collect the supernatant.[16]
-
Add TBA solution to the supernatant and heat in a boiling water bath for a specified time (e.g., 10-15 minutes) to allow the color to develop.[16]
-
Cool the samples and measure the absorbance at 532 nm.[15][16]
-
The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (induced oxidative stress without the test compound).
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment.[17][18] It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by reactive oxygen species (ROS).[18][19] Antioxidants can reduce the fluorescence by scavenging ROS.
Materials:
-
This compound
-
Adherent cell line (e.g., HepG2, Caco-2)[20]
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
ROS inducer (e.g., AAPH, H₂O₂)[20]
-
Positive control (e.g., Quercetin)[18]
-
96-well black, clear-bottom cell culture plate
-
Fluorescence microplate reader
Protocol:
-
Seed the cells in a 96-well plate and culture until they reach confluence.[19][21]
-
Wash the cells with a suitable buffer (e.g., PBS or HBSS).[19]
-
Wash the cells again to remove the excess probe.[19]
-
Treat the cells with different concentrations of this compound or the positive control.
-
Induce oxidative stress by adding the ROS inducer.[17]
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) over time.[19]
-
The antioxidant activity is determined by the reduction in fluorescence intensity in the presence of the test compound compared to the control. The results can be expressed as quercetin equivalents (QE).
Visualizations
Experimental Workflow for Antioxidant Potential Assessment
The following diagram illustrates the general workflow for assessing the antioxidant potential of a test compound.
Caption: Workflow for assessing the antioxidant potential of a test compound.
Signaling Pathways Modulated by Phenolic Antioxidants
Phenolic compounds can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response.[22][23] Key pathways include the Nrf2 and NF-κB pathways.
Caption: Modulation of Nrf2 and NF-κB signaling pathways by phenolic ketones.
References
- 1. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 12. zen-bio.com [zen-bio.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 15. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 17. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. 3.5.2. Antioxidant Cell Assay Using 2′,7′-Dichlorofluorescin-Diacetate (DCFH-DA) [bio-protocol.org]
- 20. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. content.abcam.com [content.abcam.com]
- 22. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Exploring Structure-Activity Relationships of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of 1-(2-hydroxy-4-methylphenyl)pentan-1-one derivatives, focusing on their potential as antimicrobial and anticancer agents. While direct and extensive research on this specific pentanone series is limited, this document extrapolates from studies on structurally related 2'-hydroxyacetophenone and chalcone derivatives to provide valuable insights and detailed experimental protocols.
Introduction
This compound and its derivatives belong to the class of hydroxyaryl ketones, a scaffold known for a wide range of biological activities. The presence of a hydroxyl group, a ketone moiety, and a substituted phenyl ring provides a versatile platform for structural modifications to explore and optimize therapeutic potential. This document outlines the synthesis of these derivatives and protocols for evaluating their antimicrobial and anticancer activities, providing a framework for SAR studies.
Synthesis of this compound Derivatives
The primary synthetic route for generating a series of 1-(2-hydroxy-4-methylphenyl)alkan-1-one derivatives, including the pentan-1-one parent compound, is through the Fries rearrangement or more directly via Friedel-Crafts acylation of m-cresol. For generating derivatives with varying alkyl chain lengths, Friedel-Crafts acylation is a straightforward approach.
General Protocol for Friedel-Crafts Acylation
This protocol describes the synthesis of 1-(2-hydroxy-4-methylphenyl)alkan-1-ones with varying acyl chain lengths.
Materials:
-
m-cresol
-
Anhydrous aluminum chloride (AlCl₃)
-
Acyl chlorides of varying chain lengths (e.g., propanoyl chloride, butanoyl chloride, pentanoyl chloride, hexanoyl chloride)
-
Dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-cresol (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous AlCl₃ (2.5 equivalents) to the stirred solution.
-
To this mixture, add the desired acyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 1-(2-hydroxy-4-methylphenyl)alkan-1-one derivative.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one synthesis. The primary synthetic route discussed is the Fries rearrangement of m-cresyl pentanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Fries rearrangement.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or insufficient Lewis acid catalyst (e.g., AlCl₃). | Use fresh, anhydrous aluminum chloride. Ensure a stoichiometric amount or a slight excess is used, as the catalyst complexes with both the starting material and the product.[1] |
| Presence of moisture in reagents or glassware. | Thoroughly dry all glassware and use anhydrous solvents. Moisture deactivates the Lewis acid catalyst. | |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. Higher temperatures (e.g., >100 °C) generally favor the formation of the desired ortho isomer, but excessively high temperatures can lead to decomposition and lower yields.[2][3] | |
| Incomplete reaction. | Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction duration. | |
| Predominance of the para Isomer | Reaction temperature is too low. | Increase the reaction temperature. Higher temperatures favor the formation of the thermodynamically more stable ortho product.[3] |
| (4-hydroxy-2-methylphenyl isomer) | The solvent is too polar. | Use a non-polar solvent. Non-polar solvents favor the formation of the ortho isomer.[3] |
| Formation of Side Products | Intermolecular acylation. | This can occur as a side reaction to the intramolecular Fries rearrangement. Optimizing reaction conditions (concentration, temperature) can help minimize this. |
| (e.g., cleavage of the ester) | Deacylation of the starting material or product. | Harsh reaction conditions can lead to the cleavage of the ester bond. Use the mildest effective reaction conditions. |
| Polysubstitution. | While less common in Friedel-Crafts acylation due to product deactivation, it can occur. Ensure the correct stoichiometry of reactants. | |
| Difficult Purification | Incomplete separation of ortho and para isomers. | The isomers often have similar polarities. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradients). HPLC can also be employed for analytical and preparative separations.[4][5][6][7] |
| Presence of unreacted starting material. | Optimize the reaction to go to completion. Unreacted ester can often be removed via column chromatography. | |
| Residual catalyst. | Perform a thorough aqueous workup with dilute acid (e.g., HCl) to quench the reaction and remove the Lewis acid catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of this compound via the Fries rearrangement?
A1: The synthesis is a two-step process:
-
Esterification: m-Cresol is reacted with pentanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) or under Schotten-Baumann conditions to form m-cresyl pentanoate. This reaction is typically high-yielding.
-
Fries Rearrangement: The purified m-cresyl pentanoate is then subjected to a Fries rearrangement. A common procedure involves dissolving the ester in a suitable solvent (e.g., nitrobenzene or without solvent) and adding a Lewis acid catalyst, such as anhydrous aluminum chloride. The reaction mixture is heated to promote the rearrangement. Higher temperatures generally favor the formation of the desired ortho isomer, this compound.[3][8] After the reaction is complete, it is quenched with a dilute acid and the product is extracted and purified.
Q2: How does temperature affect the ratio of ortho to para products in the Fries rearrangement?
A2: Temperature has a significant impact on the regioselectivity of the Fries rearrangement.
-
High Temperatures (typically above 100 °C) favor the formation of the ortho isomer, this compound. This is because the ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[3]
-
Low Temperatures (typically below 60 °C) favor the formation of the para isomer, 1-(4-Hydroxy-2-methylphenyl)pentan-1-one, which is the kinetically controlled product.
The optimal temperature should be determined experimentally to maximize the yield of the desired ortho isomer while minimizing thermal decomposition.
Q3: What is the role of the solvent in the Fries rearrangement?
A3: The choice of solvent can influence the ratio of ortho to para isomers.
-
Non-polar solvents (e.g., carbon disulfide, nitrobenzene) tend to favor the formation of the ortho product.
-
Polar solvents can increase the proportion of the para product.[3] The reaction can also be carried out without a solvent, which often favors the ortho isomer, especially at higher temperatures.
Q4: What are some alternative catalysts to aluminum chloride for the Fries rearrangement?
A4: While aluminum chloride is the most common catalyst, other Lewis acids and Brønsted acids can also be used.[3] These include:
-
Boron trifluoride (BF₃)
-
Titanium tetrachloride (TiCl₄)
-
Tin tetrachloride (SnCl₄)
-
Zinc chloride (ZnCl₂)
-
Methanesulfonic acid
-
Polyphosphoric acid
-
Solid acid catalysts like zeolites are also being explored as more environmentally friendly alternatives.[9]
The choice of catalyst can affect the reaction conditions and the product distribution.
Q5: How can the ortho and para isomers be separated and characterized?
A5: The separation of this compound (ortho) from its para isomer can be challenging due to their similar physical properties.
-
Chromatography: Column chromatography on silica gel using a gradient of non-polar and polar solvents (e.g., hexane and ethyl acetate) is the most common method for separation. High-performance liquid chromatography (HPLC) can also be effective for both analytical and preparative separations.[4][5][6][7]
-
Characterization: The isomers can be distinguished using spectroscopic methods:
-
¹H NMR: The chemical shifts of the aromatic protons will differ due to the different substitution patterns. The hydroxyl proton of the ortho isomer often exhibits a downfield shift due to intramolecular hydrogen bonding with the adjacent carbonyl group.
-
¹³C NMR: The chemical shifts of the aromatic carbons will be distinct for each isomer.
-
IR Spectroscopy: The ortho isomer may show a broader hydroxyl (-OH) stretching band at a lower frequency due to intramolecular hydrogen bonding, compared to the sharper, higher frequency band of the para isomer which primarily undergoes intermolecular hydrogen bonding.
-
Experimental Protocols & Data
While specific yield data for this compound is not extensively published, the following provides a general experimental framework and expected outcomes based on the principles of the Fries rearrangement.
Synthesis of m-cresyl pentanoate
A representative procedure for the esterification of m-cresol:
-
To a stirred solution of m-cresol (1.0 eq) and pyridine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add pentanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield m-cresyl pentanoate, which can be purified by vacuum distillation if necessary.
Expected Yield: >90%
Fries Rearrangement of m-cresyl pentanoate
A general procedure for the Fries rearrangement:
-
To a flask charged with anhydrous aluminum chloride (1.1 - 1.5 eq), add m-cresyl pentanoate (1.0 eq) portion-wise, ensuring the temperature does not rise excessively.
-
Heat the reaction mixture to the desired temperature (e.g., 120-160 °C for favoring the ortho product) and maintain for several hours, monitoring by TLC or GC.
-
After cooling, carefully quench the reaction by slowly adding the mixture to a stirred solution of ice and concentrated HCl.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
After filtration and solvent removal, the crude product containing a mixture of ortho and para isomers is obtained and can be purified by column chromatography.
Expected Product Ratios and Yields (Illustrative)
The following table illustrates the expected trend in product distribution based on reaction temperature for a generic Fries rearrangement. Actual yields and ratios for this compound synthesis would require experimental optimization.
| Reaction Temperature | Expected Major Product | Illustrative ortho:para Ratio | Potential Overall Yield |
| Low (~25-60 °C) | para-isomer | 1:3 | Moderate to Good |
| High (>100 °C) | ortho-isomer | 3:1 | Moderate |
Visualizing the Synthesis Workflow
The synthesis of this compound involves a two-step process, which can be visualized as follows:
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting low yield in the Fries rearrangement step.
Caption: Troubleshooting flowchart for low yield in the Fries rearrangement.
References
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. gtfch.org [gtfch.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Column Chromatography Purification of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and similar phenolic ketones via column chromatography.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column or is moving very slowly (Low Rf) | The mobile phase is not polar enough to displace the compound from the polar stationary phase (silica gel). | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If using a dichloromethane/methanol system, increase the methanol percentage.[1] |
| The compound may be strongly interacting with acidic silanol groups on the silica gel, causing excessive retention. | Consider using a different stationary phase like neutral or basic alumina, which can be less harsh for sensitive compounds.[2] Alternatively, you can deactivate the silica gel by treating it with a base like triethylamine before packing the column. | |
| Poor separation of the target compound from impurities | The chosen solvent system does not provide adequate resolution between the compound of interest and contaminants. | Perform thorough Thin Layer Chromatography (TLC) analysis to optimize the solvent system. Aim for an Rf value between 0.2 and 0.4 for the target compound, with the largest possible separation from impurities. Experiment with different solvent combinations, such as toluene/ethyl acetate/formic acid, which has been successful for other phenolic compounds.[1] |
| The column may be overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. As a general rule, the sample mass should be about 5-10% of the mass of the stationary phase. | |
| Peak tailing in collected fractions | The compound is interacting too strongly with the stationary phase, often due to the acidic nature of silica gel interacting with the phenolic hydroxyl group. | Add a small amount of a polar, slightly acidic modifier like acetic acid or formic acid to the mobile phase to improve peak shape.[1] Using a less acidic stationary phase like alumina can also mitigate this issue. |
| The column may be poorly packed, leading to uneven flow of the mobile phase. | Ensure the column is packed uniformly without any cracks or channels. A well-packed column is crucial for good separation. | |
| The compound appears to be decomposing on the column | The compound is sensitive to the acidic nature of the silica gel stationary phase. | Test the stability of your compound on a silica gel TLC plate before running a column. If decomposition is observed, switch to a more inert stationary phase like neutral alumina or Florisil.[3] |
| The compound elutes too quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Silica gel (60-120 or 100-200 mesh) is the most common and cost-effective stationary phase for the purification of moderately polar compounds like this compound.[1] However, due to the presence of a phenolic hydroxyl group which can lead to peak tailing on acidic silica, neutral or basic alumina can be a suitable alternative.[2] For highly polar impurities, reversed-phase (C18) silica may also be considered.
Q2: How do I choose the right mobile phase (eluent)?
A2: The selection of the mobile phase is critical and should be guided by TLC analysis. A good starting point for a moderately polar compound like the target molecule is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[4] The goal is to find a solvent ratio that gives your target compound an Rf value between 0.2 and 0.4 on the TLC plate.
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your mixture.
-
Isocratic elution is simpler and suitable if the impurities have Rf values significantly different from your product.
-
Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is often more effective for separating complex mixtures with components of varying polarities. It can also help to sharpen peaks of later-eluting compounds.
Q4: My compound is not very soluble in the mobile phase. How should I load it onto the column?
A4: If your compound has poor solubility in the eluent, you should use the "dry loading" method. Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]
Q5: What are some typical Rf values for compounds similar to this compound?
A5: While the exact Rf value will depend on the specific conditions, here is a table of reported Rf values for structurally related compounds to give you a starting point for your TLC analysis.
| Compound | Mobile Phase (v/v) | Rf Value |
| 2'-Hydroxy-4'-methylacetophenone | Dichloromethane/Petroleum Ether (1:2) | ~0.33 |
| Chalcone derivative | Ethyl Acetate/n-Hexane (1:4) | ~0.5 |
| Flavonoid derivative | Ethyl Acetate/n-Hexane (1:1) | 0.26 |
Note: These values are for guidance only and should be confirmed by running your own TLC analysis.
Experimental Protocols
Protocol 1: Isocratic Elution for Purifying this compound
This protocol is suitable for a sample where TLC analysis shows good separation between the target compound and impurities with a single solvent mixture.
-
TLC Analysis: Develop a TLC plate with your crude mixture using a solvent system of hexane and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel (e.g., 70-230 mesh) in the chosen mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Gradient Elution for Complex Mixtures
This protocol is recommended when the crude material contains multiple impurities with a range of polarities.
-
TLC Analysis: Run TLC plates in several solvent systems of varying polarity (e.g., 10%, 20%, 40% ethyl acetate in hexane) to determine the range of solvent strengths needed.
-
Column Packing: Pack a silica gel column with the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Sample Loading: Use the dry loading method described in the FAQs for optimal results.
-
Gradient Elution:
-
Begin eluting with the initial non-polar mobile phase.
-
After a set volume (e.g., 2-3 column volumes), gradually increase the polarity by adding a higher percentage of the more polar solvent. This can be done in a stepwise or linear fashion.
-
A typical gradient might be:
-
10% Ethyl Acetate in Hexane (2 column volumes)
-
20% Ethyl Acetate in Hexane (3 column volumes)
-
30% Ethyl Acetate in Hexane (until the product has eluted)
-
-
-
Fraction Analysis and Isolation: As with isocratic elution, monitor fractions by TLC and combine the pure fractions for solvent evaporation.
Visualizations
Caption: Workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common issues.
References
Identifying side products in the acylation of m-cresol.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the side products encountered during the acylation of m-cresol. The information is tailored for researchers, scientists, and professionals in drug development to help identify, understand, and mitigate the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical species I should expect when acylating m-cresol?
In the acylation of m-cresol, you can expect two primary types of products resulting from competing reaction pathways. Phenols act as bidentate nucleophiles, meaning the reaction can occur at two different sites[1].
-
O-acylation Product: This reaction occurs on the phenolic oxygen, forming an ester. For example, using an acetylating agent will yield m-tolyl acetate. This pathway is generally faster and is favored under kinetic control[1].
-
C-acylation Products: This is an electrophilic aromatic substitution that occurs on the carbon atoms of the aromatic ring, yielding hydroxyaryl ketones[1]. Due to the directing effects of the hydroxyl and methyl groups on m-cresol, the primary C-acylation products are ortho- and para-isomers, such as 2-hydroxy-4-methylacetophenone and 4-hydroxy-2-methylacetophenone. These products are more stable and are favored under thermodynamic control, typically requiring a Lewis acid catalyst[1].
Q2: I've identified my desired C-acylated ketone, but what are the other common side products observed in the reaction mixture?
Besides the main O- and C-acylated products, several other side products can arise depending on the specific reaction conditions:
-
Isomeric C-acylated Ketones: You will almost always obtain a mixture of ortho- and para-acylated products. The ratio between these isomers is highly dependent on temperature and the solvent used[2][3][4].
-
Unreacted m-cresol: Incomplete conversion will leave starting material in your product mixture.
-
Hydrolysis Products: The O-acylated ester intermediate (m-tolyl acetate) can be hydrolyzed back to m-cresol and the corresponding carboxylic acid if water is present in the reaction medium[5][6].
-
Further Esterification Products: The desired hydroxyaryl ketone product can itself undergo esterification on its phenolic hydroxyl group, leading to bulkier, higher molecular weight impurities. This has been noted as a potential cause of catalyst deactivation in zeolite-catalyzed reactions[5].
-
Alkylation Products: If the reaction conditions are suitable, side reactions such as alkylation can occur. For instance, the reaction of m-cresol with ethyl acetate over certain catalysts has been shown to produce alkylated side products like 2-ethyl-5-methylphenol[7].
Q3: My primary goal is the C-acylated product, but my yield is low and I'm isolating mostly the O-acylated ester. Why is this happening?
This is a classic case of kinetic versus thermodynamic product control.
-
Kinetic Control: O-acylation has a lower activation energy and proceeds faster, making the aryl ester the dominant product under milder conditions or when a base catalyst is used[1].
-
Thermodynamic Control: The C-acylated hydroxyaryl ketone is the more stable product. To obtain it, you need conditions that allow the initial O-acylated product to rearrange into the C-acylated product. This rearrangement is known as the Fries Rearrangement and requires a Lewis acid catalyst (e.g., AlCl₃) and often elevated temperatures[1][2][4]. If you are not using a Lewis acid or the temperature is too low, the reaction will likely stop at the kinetically favored ester stage.
Q4: How can I influence the regioselectivity to favor either the ortho- or para-C-acylated isomer?
The ratio of ortho to para isomers in the Fries Rearrangement is highly sensitive to the reaction conditions:
-
Temperature: Higher temperatures generally favor the formation of the ortho product[3][4]. Lower temperatures favor the para product.
-
Solvent: The use of non-polar solvents tends to favor the ortho isomer, while more polar solvents favor the para isomer[4].
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
Issue 1: Multiple unexpected peaks are present in my GC/MS or HPLC analysis.
-
Possible Cause: Formation of a mixture of O-acylated ester and C-acylated isomers.
-
Troubleshooting Steps:
-
Confirm Identity: Use analytical standards to confirm the identities of m-tolyl acetate and the expected ortho- and para-hydroxyaryl ketones.
-
Assess Reaction Conditions:
-
If the major unexpected peak is the O-acylated ester, your reaction is under kinetic control. To drive the reaction toward the desired C-acylated product, introduce a Lewis acid catalyst (e.g., AlCl₃) to promote the Fries Rearrangement.
-
If you have a mixture of C-acylated isomers, you can adjust the reaction temperature and solvent polarity to favor the desired isomer as detailed in the FAQ section and the data table below.
-
-
Issue 2: The reaction is sluggish, and I'm observing catalyst deactivation over time.
-
Possible Cause: Formation of bulky secondary products, such as the ester of the hydroxyaryl ketone product, which can block active sites on solid catalysts like zeolites[5]. Another possibility is the presence of water, which can hydrolyze intermediates and deactivate certain catalysts.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent hydrolysis of the ester intermediate and deactivation of water-sensitive catalysts.
-
Optimize Reaction Time: Monitor the reaction progress over time. It's possible that the desired product forms and then slowly converts to a bulkier byproduct. Reducing the overall reaction time may improve the yield of the target molecule.
-
Modify Temperature: Lowering the reaction temperature may slow the rate of secondary reactions more than the primary reaction, improving selectivity.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in m-Cresol Acylation
| Condition | Favored Product | Predominant Isomer (for C-Acylation) | Rationale |
| Catalyst | |||
| Base Catalysis (e.g., Pyridine) | O-Acylation (Ester) | N/A | Increases nucleophilicity of the phenol, favoring kinetic attack at the oxygen[1]. |
| Lewis Acid (e.g., AlCl₃, TfOH) | C-Acylation (Ketone) | Mixture | Promotes the Fries Rearrangement from the O-acyl to the C-acyl product[2][6]. |
| Temperature | |||
| Low Temperature | C-Acylation (Ketone) | para-isomer | Favors the formation of the para-substituted product during Fries Rearrangement[3][4]. |
| High Temperature | C-Acylation (Ketone) | ortho-isomer | Favors the formation of the ortho-substituted product during Fries Rearrangement[3][4]. |
| Solvent | |||
| Polar Solvent | C-Acylation (Ketone) | para-isomer | Favors the formation of the para-substituted product during Fries Rearrangement[4]. |
| Non-Polar Solvent | C-Acylation (Ketone) | ortho-isomer | Favors the formation of the ortho-substituted product during Fries Rearrangement[4]. |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Acylation of m-Cresol (Fries Rearrangement)
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates and scales. All work should be performed in a fume hood with appropriate personal protective equipment.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add m-cresol (1.0 eq) and a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
O-Acylation: Cool the mixture in an ice bath (0 °C). Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq). If using a base catalyst like pyridine to form the ester first, it would be added at this stage. Stir for 1-2 hours at room temperature to form the m-tolyl ester intermediate.
-
Fries Rearrangement: Cool the mixture again to 0 °C. Carefully and portion-wise, add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃, 1.2 - 2.5 eq). Caution: The addition is exothermic.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 60-160 °C) to promote the rearrangement. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.
Protocol 2: Analytical Method for Product Analysis by HPLC
For the separation of cresol isomers and their acylated derivatives, a reverse-phase HPLC method is often effective. Derivatization to their acetate esters can improve resolution[8].
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of methanol (or acetonitrile) and water. A typical starting point could be 60:40 Methanol:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or 270 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
-
Quantification: Use external standards of m-cresol and synthesized reference compounds for the expected products to create calibration curves for accurate quantification.
Mandatory Visualizations
References
- 1. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. byjus.com [byjus.com]
- 5. inl.elsevierpure.com [inl.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. experts.umn.edu [experts.umn.edu]
- 8. chemijournal.com [chemijournal.com]
Troubleshooting regioselectivity issues in the Fries rearrangement of phenolic esters.
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges with regioselectivity in the Fries rearrangement of phenolic esters.
Troubleshooting Guide
Issue 1: Poor Regioselectivity - Mixture of ortho and para Isomers Obtained
Question: My Fries rearrangement is producing a nearly equal mixture of ortho and para isomers, making purification difficult. How can I improve the selectivity for one isomer over the other?
Answer: The regioselectivity of the Fries rearrangement is primarily influenced by reaction temperature and the choice of solvent.[1][2] By carefully controlling these parameters, you can favor the formation of either the ortho or para product.
Troubleshooting Steps:
-
Temperature Adjustment:
-
For the para isomer: Lowering the reaction temperature generally favors the formation of the para product, which is the thermodynamically more stable isomer.[3] Reactions conducted at temperatures below 60°C often show a preference for para-substitution.[3]
-
For the ortho isomer: Higher reaction temperatures favor the kinetically controlled ortho product.[3] This is because the ortho product can form a more stable bidentate complex with the Lewis acid catalyst.[1] Temperatures above 160°C are often employed to maximize the yield of the ortho isomer.[3]
-
-
Solvent Polarity:
Data Summary: Effect of Temperature on ortho/para Ratio
The following table summarizes the effect of temperature on the Fries rearrangement of 2-fluorophenyl acetate in monochlorobenzene with 1.5 equivalents of AlCl₃.
| Entry | Temperature (°C) | ortho:para Ratio | Total Yield (%) |
| 1 | 40 | 1.0 : 2.13 | 45 |
| 2 | 60 | 1.0 : 1.85 | 65 |
| 3 | 80 | 1.0 : 1.54 | 80 |
| 4 | 100 | 2.84 : 1.0 | 88 |
| 5 | 120 | 3.03 : 1.0 | 92 |
| 6 | 150 | 1.95 : 1.0 | 75 |
| 7 | 170 | 1.72 : 1.0 | 62 |
Data adapted from a study on the scalable synthesis of fluoro building blocks.[4]
Issue 2: Low Yield of the Desired Product
Question: I have optimized the regioselectivity, but the overall yield of my desired hydroxy aryl ketone is low. What factors could be contributing to the low yield?
Answer: Low yields in the Fries rearrangement can be attributed to several factors, including substrate limitations, catalyst issues, and side reactions.
Troubleshooting Steps:
-
Substrate Stability: The Fries rearrangement is conducted under relatively harsh conditions.[2][5] Ensure that your phenolic ester and the acyl group are stable enough to withstand the reaction conditions.[6][7] Highly substituted acyl groups can lead to lower yields due to steric hindrance.[2][7]
-
Substituent Effects: The presence of deactivating or meta-directing groups on the aromatic ring of the phenol can lead to low yields, as the reaction proceeds via an electrophilic aromatic substitution mechanism.[2][7] Conversely, electron-donating groups on the phenol are favored.[8]
-
Catalyst Stoichiometry: Lewis acids like AlCl₃ are consumed during the reaction as they form complexes with both the starting material and the product.[9] Therefore, an excess of the catalyst is often required.[9] A common practice is to use at least 1.5 equivalents of the Lewis acid.[4]
-
Reaction Time and Temperature: Incomplete conversion can occur at lower temperatures.[4] Conversely, excessively high temperatures can lead to the formation of side products and decomposition, thereby reducing the isolated yield.[4] Monitor the reaction progress by TLC or another suitable method to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the most common Lewis acids used for the Fries rearrangement?
A1: Aluminum chloride (AlCl₃) is the most traditional and widely used Lewis acid for the Fries rearrangement.[2][3] Other Lewis acids such as boron trifluoride (BF₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄) can also be used.[5][9] Brønsted acids like hydrofluoric acid (HF) and perchloric acid (HClO₄) are also effective.[8]
Q2: Are there any "greener" alternatives to the traditional Lewis acid catalysts?
A2: Yes, research is ongoing to develop more environmentally friendly catalysts. Solid acid catalysts, such as zeolites, have been investigated as alternatives to avoid corrosive and toxic Lewis and Brønsted acids.[8][10] Additionally, zinc powder has been shown to be an effective, non-toxic, and reusable catalyst, particularly with microwave heating.[11]
Q3: Can I run the Fries rearrangement without a solvent?
A3: Yes, in some cases, the Fries rearrangement can be performed without a solvent, and these conditions tend to favor the formation of the ortho product.[8] Solvent-free reactions, often aided by microwave irradiation, are also being explored as a green chemistry approach.[12]
Q4: What is the Photo-Fries rearrangement?
A4: The Photo-Fries rearrangement is a photochemical alternative to the traditional Lewis acid-catalyzed reaction.[8] It proceeds through a radical mechanism and can also yield ortho and para products.
Q5: Are there any limitations to the Fries rearrangement?
A5: Yes, there are some limitations. The reaction conditions can be harsh, so only esters with stable acyl groups can be used.[2][6] Low yields are often obtained with heavily substituted acyl groups or when deactivating groups are present on the aromatic ring.[2][7]
Experimental Protocols
Protocol 1: General Procedure for Favoring the para-Hydroxy Aryl Ketone
This protocol is designed to favor the formation of the para isomer by using a lower reaction temperature and a more polar solvent system.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the phenolic ester (1.0 eq.).
-
Solvent Addition: Add a polar solvent such as nitrobenzene.
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., AlCl₃, 1.5 eq.) in portions, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction to stir at a low temperature (e.g., room temperature or slightly above, <60°C) for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Favoring the ortho-Hydroxy Aryl Ketone
This protocol is designed to favor the formation of the ortho isomer by using a higher reaction temperature and a non-polar solvent.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the phenolic ester (1.0 eq.).
-
Solvent Addition: Add a non-polar solvent (e.g., monochlorobenzene or no solvent).
-
Catalyst Addition: Slowly add the Lewis acid (e.g., AlCl₃, 1.5 eq.) in portions.
-
Heating: Heat the reaction mixture to a high temperature (e.g., >160°C). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in the Fries rearrangement.
Caption: Logical relationship between reaction conditions and product selectivity.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Fries Rearrangement Reaction: Mechanism, Steps & Examples [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. testbook.com [testbook.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. Fries Rearrangement [organic-chemistry.org]
- 10. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 11. Selective Fries Rearrangement Catalyzed by Zinc Powder [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Methods for removing unreacted starting materials from the 1-(2-Hydroxy-4-methylphenyl)pentan-1-one reaction mixture.
Technical Support Center: Purification of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the removal of unreacted starting materials from the reaction mixture of this compound. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials in the synthesis of this compound?
A1: The synthesis of this compound is commonly achieved through a Friedel-Crafts acylation reaction.[1][2][3] The typical starting materials, and therefore potential impurities in your reaction mixture, are:
-
3-Methylphenol (m-cresol): The aromatic substrate.
-
Pentanoyl chloride or Pentanoic anhydride: The acylating agent.
-
Lewis Acid Catalyst (e.g., Aluminum Chloride, AlCl₃): This is typically consumed during the aqueous work-up, but its residues might persist.
Q2: What is a standard work-up procedure for a Friedel-Crafts acylation reaction?
A2: A standard work-up involves quenching the reaction mixture, typically with a dilute acid like HCl, to deactivate the Lewis acid catalyst. This is followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) to separate the product from the aqueous layer containing the catalyst residues.
Q3: My crude product is an oil, but the pure product should be a low-melting solid. What could be the issue?
A3: The product, this compound, has a reported melting point of 16-17°C.[4] If your product is an oil at room temperature, it is likely due to the presence of unreacted starting materials or byproducts that are depressing the melting point. Further purification is necessary.
Q4: Can I use distillation to purify my product?
A4: Distillation can be a viable method, but it depends on the boiling points of the product and the impurities. Phenols and ketones can often be separated by distillation.[5][6] However, given the relatively high boiling points of both the product and unreacted 3-methylphenol, vacuum distillation would be required to prevent decomposition. It's crucial to have a significant difference in boiling points for effective separation.
Troubleshooting Guides
Issue 1: Presence of Unreacted 3-Methylphenol
Unreacted 3-methylphenol is a common impurity. Due to its phenolic hydroxyl group, it has acidic properties that can be exploited for its removal.
Method 1: Alkaline Extraction
This method leverages the acidic nature of the phenolic hydroxyl group.
-
Principle: The phenolic hydroxyl group in 3-methylphenol is acidic and will be deprotonated by a base (like NaOH) to form a water-soluble sodium phenoxide salt. The product, this compound, also has a phenolic hydroxyl group, but its acidity can be different, potentially allowing for selective extraction. However, it is more likely that both the starting material and the product will be extracted into the aqueous basic solution. To selectively re-precipitate the product, careful acidification is necessary.
-
Troubleshooting:
-
Problem: Both the product and the starting material are extracted into the aqueous layer.
-
Solution: Slowly and carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl). The product may precipitate out at a different pH than the 3-methylphenol. Monitor the pH and collect the precipitate at different stages.
-
Method 2: Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities.
-
Principle: The product and the unreacted 3-methylphenol have different polarities and will interact differently with the stationary phase (e.g., silica gel) and the mobile phase (a solvent or a mixture of solvents). This difference in interaction allows for their separation.
-
Troubleshooting:
-
Problem: Poor separation between the product and 3-methylphenol.
-
Solution: Adjust the polarity of the mobile phase. A common mobile phase for separating compounds of this nature is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 85:15). Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column.
-
Issue 2: Presence of Unreacted Pentanoyl Chloride/Pentanoic Acid
Pentanoyl chloride will likely be hydrolyzed to pentanoic acid during the work-up. Pentanoic acid is a carboxylic acid and can be removed by extraction with a base.
Method: Basic Extraction
-
Principle: Carboxylic acids are more acidic than phenols. Therefore, a weak base like sodium bicarbonate (NaHCO₃) can be used to selectively deprotonate and extract the pentanoic acid into the aqueous layer, leaving the phenolic product and unreacted 3-methylphenol in the organic layer.
-
Troubleshooting:
-
Problem: Emulsion formation during extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Experimental Protocols
Protocol 1: Alkaline Extraction for Removal of 3-Methylphenol
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
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Allow the layers to separate. The aqueous layer will contain the deprotonated phenols.
-
Drain the aqueous layer.
-
To attempt selective precipitation, slowly add 1M HCl to the aqueous layer while stirring. Monitor the pH. Collect any precipitate that forms at different pH ranges and analyze for purity.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to recover the product if it was not extracted into the basic solution.
Protocol 2: Column Chromatography for Purification
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elute the Column: Start eluting the column with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Collect Fractions: Collect the eluent in a series of fractions.
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Monitor Fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 192.25[4][7] | 16-17[4] | - | Soluble in common organic solvents. |
| 3-Methylphenol (m-cresol) | 108.14 | 11-12 | 202 | Sparingly soluble in water; soluble in organic solvents. |
| Pentanoic Acid | 102.13 | -34.5 | 186-187 | Soluble in water and organic solvents. |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. This compound | 173851-66-6 | YGA85166 [biosynth.com]
- 5. WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity - Google Patents [patents.google.com]
- 6. EP0164568B1 - Process for preparing phenol and acetone from cumene - Google Patents [patents.google.com]
- 7. 1-(2-Hydroxy-4-methylphenyl)-1-pentanone | C12H16O2 | CID 118552 - PubChem [pubchem.ncbi.nlm.nih.gov]
Degradation pathways for 1-(2-Hydroxy-4-methylphenyl)pentan-1-one under various conditions.
Technical Support Center: Degradation of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one
Disclaimer: Specific degradation pathway data for this compound is limited in publicly available literature. The following guidance is based on established principles of forced degradation studies and data from structurally similar phenolic ketones.[1][2][3] These pathways and protocols provide a scientifically grounded framework for initiating your own investigation.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it necessary for a compound like this compound?
A forced degradation or stress study is a series of experiments designed to intentionally degrade a drug substance or product under conditions more severe than accelerated stability testing.[4] The goals are to:
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Identify likely degradation products: This helps in understanding potential impurities that might arise during the product's shelf life.[1]
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Elucidate degradation pathways: Mapping how the molecule breaks down provides critical insights into its chemical stability.[1][2]
-
Develop and validate stability-indicating analytical methods: The study ensures that the analytical method used can accurately measure the active ingredient without interference from its degradation products.[1][4]
For this compound, a phenolic ketone, this is crucial to understand its susceptibility to oxidation, hydrolysis, and photodegradation.
Q2: What are the most probable degradation pathways for this compound?
Based on its structure—a phenol, an aromatic ketone, and an alkyl chain—the most likely degradation pathways involve:
-
Oxidation: The phenolic hydroxyl group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[2][3] This can lead to the formation of quinone-type structures or cleavage of the aromatic ring. The benzylic position (the carbon adjacent to the ketone) is also a potential site for oxidation.[3]
-
Photodegradation: Aromatic ketones are known to absorb UV light, which can lead to photochemical reactions. For 2-hydroxyacetophenone, a similar structure, photolysis can be complex.[5][6] Potential reactions include Norrish-type cleavages of the ketone or reactions involving the phenolic group.
-
Thermal Degradation: At elevated temperatures, cleavage of the alkyl chain or reactions involving the hydroxyl and ketone groups can occur. Thermal degradation of phenolic compounds often follows first-order kinetics.[7][8]
-
Hydrolysis (Acidic/Basic): While the core structure is not readily hydrolyzable, extreme pH conditions, especially at elevated temperatures, can promote cleavage or rearrangement reactions.
Q3: I am observing unexpected peaks in my chromatogram during stability testing. How can I troubleshoot this?
-
Analyze the Placebo: If you are working with a formulated product, stress the placebo (all ingredients except the active compound) under the same conditions. This will help you determine if the new peaks are coming from the degradation of excipients.[4]
-
Check for Mass Balance: Calculate the mass balance by adding the assay value of the parent compound and the levels of all known degradation products. A significant deviation from 100% (e.g., outside 97-104%) suggests that some degradants are not being detected, are volatile, or do not have a UV chromophore at the detection wavelength.[4]
-
Use a Photodiode Array (PDA) Detector: A PDA detector can provide the UV spectrum for each peak. Compare the spectrum of the unknown peak to the parent compound. Similarities might suggest it's a related degradant.
-
Perform Peak Purity Analysis: Use software tools to assess if a chromatographic peak corresponds to a single compound. This is crucial for method specificity.[4]
-
Employ LC-MS: Liquid Chromatography-Mass Spectrometry is the definitive tool for identifying unknown peaks. The mass-to-charge ratio (m/z) provides the molecular weight of the degradant, which is a critical clue to its structure.
Troubleshooting Guides
Guide 1: Poor Mass Balance in Forced Degradation Study
| Symptom | Possible Cause | Recommended Action |
| Mass balance is significantly below 95%. | Formation of non-UV active compounds: The degradant may lack a chromophore (e.g., small aliphatic chains after cleavage). | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside your UV detector. |
| Formation of volatile compounds: Degradants may be lost to the gas phase during the experiment (e.g., CO2, small aldehydes). | Use headspace Gas Chromatography (GC) to analyze the vapor phase above your stressed sample. | |
| Co-elution of degradants: Multiple degradation products may be eluting as a single peak. | Modify the HPLC method: change the gradient slope, try a different column chemistry (e.g., C18 to Phenyl-Hexyl), or adjust the mobile phase pH. | |
| Incorrect response factors: The degradant may have a different UV response compared to the parent compound. | If the degradant has been identified and isolated, determine its relative response factor and apply it to the calculations. |
Guide 2: No Degradation Observed Under Stress Conditions
| Symptom | Possible Cause | Recommended Action | | :--- | :--- | Target Degradation: Aim for 5-20% degradation. Higher levels are often unrealistic and may not reflect true stability issues.[4] | | No significant degradation (<5%) after applying standard stress conditions. | Compound is highly stable: The molecule may be inherently robust. | Increase the severity of the stress conditions incrementally. For example, increase H₂O₂ concentration from 3% to 30%, or raise the temperature from 60°C to 80°C.[1] Be aware that excessively harsh conditions may lead to secondary degradation or pathways not relevant to real-world storage.[2] | | | Stress condition is not relevant: The compound may be stable to a specific stressor (e.g., acid) but susceptible to another (e.g., light). | Ensure you are testing a comprehensive set of conditions as outlined in ICH guidelines (acid, base, oxidation, heat, light).[1] | | | Analytical method is not sensitive enough: Minor degradants are forming but are below the limit of detection. | Increase the concentration of the sample being injected or adjust the detector settings. Review the method's limit of quantification (LOQ). |
Experimental Protocols
Protocol 1: Forced Degradation in Solution
This protocol outlines a typical starting point for stress testing. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Store at 60°C.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Store at room temperature.
-
Oxidation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light.[1]
-
Thermal: Mix 5 mL of stock solution with 5 mL of purified water. Store at 60°C, protected from light.
-
Control: Mix 5 mL of stock solution with 5 mL of purified water. Store at 5°C, protected from light.
-
-
Sampling: Withdraw aliquots at initial (t=0), 2, 4, 8, 12, and 24 hours.
-
Sample Preparation: For acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before diluting to the target analytical concentration. Dilute all other aliquots similarly.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/PDA method.
Protocol 2: Photostability Testing
-
Sample Preparation: Prepare a solid sample of the compound and a solution (e.g., 0.1 mg/mL in methanol/water).
-
Exposure: Place the samples in a photostability chamber compliant with ICH Q1B guidelines. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Analysis: After exposure, dissolve the solid sample and analyze both the solid and solution samples alongside their dark controls using HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | Duration (hrs) | Assay of Parent (%) | % Degradation | No. of Degradants | RRT of Major Degradant |
| 0.1 N HCl, 60°C | 24 | 94.5 | 5.5 | 2 | 0.85 |
| 0.1 N NaOH, 25°C | 8 | 88.2 | 11.8 | 3 | 1.32 |
| 3% H₂O₂, 25°C | 12 | 81.7 | 18.3 | 4 | 0.79, 1.15 |
| Heat, 60°C | 24 | 98.1 | 1.9 | 1 | 0.85 |
| Light (ICH Q1B) | - | 91.3 | 8.7 | 2 | 1.50 |
RRT = Relative Retention Time
Visualizations
Plausible Degradation Pathways
The following diagrams illustrate potential, scientifically plausible degradation pathways for this compound based on its chemical structure and the behavior of similar phenolic ketones.
Caption: Plausible oxidative degradation pathways for the target compound.
Caption: Potential photodegradation via Norrish Type I cleavage.
Experimental Workflow
Caption: General workflow for a forced degradation study.
References
- 1. onyxipca.com [onyxipca.com]
- 2. ijrpp.com [ijrpp.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. sgs.com [sgs.com]
- 5. Photolysis, tautomerism and conformational analysis of dehydroacetic acid and a comparison with 2-hydroxyacetophenone and 2-acetyl-1,3-cyclohexanodione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Strategies to control ortho vs. para acylation in phenol synthesis.
Welcome to the technical support center for phenol acylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control ortho- vs. para-acylation in phenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for acylating phenols?
A1: The most common methods for the acylation of phenols are the Friedel-Crafts acylation and the Fries rearrangement. In Friedel-Crafts acylation, the phenol is reacted directly with an acylating agent (like an acyl chloride or anhydride) in the presence of a Lewis acid catalyst. The Fries rearrangement involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, also catalyzed by a Lewis acid.[1][2] Other methods include photo-Fries rearrangement and various transition-metal-catalyzed C-H activation/acylation reactions.[1][3]
Q2: How can I favor ortho-acylation over para-acylation?
A2: Several strategies can be employed to favor ortho-acylation:
-
High Temperatures in Fries Rearrangement: Running the Fries rearrangement at higher temperatures generally favors the formation of the ortho-acylated product.[1][2] This is because the ortho product can form a more stable bidentate complex with the Lewis acid catalyst, making it the thermodynamically favored product at higher temperatures.
-
Non-Polar Solvents: Using non-polar solvents in the Fries rearrangement can also increase the yield of the ortho product.[1]
-
Specific Catalysts: Certain catalyst systems show high selectivity for the ortho position. Examples include zinc chloride on alumina (ZnCl₂/Al₂O₃) under microwave conditions and copper(II) chloride with triphenylphosphine.[3][4][5]
-
Anionic Fries Rearrangement: This variation involves ortho-metalation of an aryl carbamate with a strong base, followed by an intramolecular acyl transfer to the ortho position.[6]
Q3: How can I achieve selective para-acylation?
A3: To favor the para-acylated product, consider the following approaches:
-
Low Temperatures in Fries Rearrangement: Conducting the Fries rearrangement at low temperatures favors the kinetically controlled para product.[1][2]
-
Polar Solvents: The use of more polar solvents in the Fries rearrangement tends to increase the ratio of the para product.[1]
-
Bulky Protecting Groups: Introducing a bulky protecting group at the ortho-positions of the phenol can sterically hinder acylation at those sites, thereby directing the reaction to the para-position.
-
Lewis Acid Choice: Some Lewis acids, like BF₃·OEt₂, are thought to have a larger steric footprint when complexed with the phenolic oxygen, which can block the ortho positions and favor para-acylation.
Q4: Can I use protecting groups to control the regioselectivity of phenol acylation?
A4: Yes, protecting groups are a viable strategy.
-
Blocking Positions: By placing bulky protecting groups on the ortho-positions, you can sterically direct acylation to the para-position.
-
Directing Groups: Certain protecting groups can act as directing groups. For example, a protecting group that facilitates ortho-lithiation can be used to introduce an acyl group specifically at that position.
-
Protecting the Hydroxyl Group: The phenolic hydroxyl group can be protected, for instance, as a silyl ether. This allows for a subsequent Friedel-Crafts acylation, with the regioselectivity then being governed by the electronic and steric effects of the protected hydroxyl group and other ring substituents. The silyl protecting group is typically removed during the aqueous workup of the reaction.
Troubleshooting Guides
Issue 1: Low yield of the desired acylated product.
| Possible Cause | Troubleshooting Steps |
| Poor catalyst activity | Ensure the Lewis acid catalyst (e.g., AlCl₃, BF₃) is fresh and anhydrous. Moisture can deactivate these catalysts. Consider using a more robust or specialized catalyst system. |
| Deactivating substituents | Phenols with strong electron-withdrawing groups on the aromatic ring will be less reactive towards electrophilic acylation. More forcing reaction conditions (higher temperature, longer reaction time, stronger Lewis acid) may be required. |
| Steric hindrance | If the phenol or the acylating agent is sterically bulky, this can lower the reaction rate and yield. Consider using a less hindered acylating agent if possible. For Fries rearrangement, steric hindrance can significantly lower the yield.[1] |
| Side reactions | O-acylation can compete with the desired C-acylation in Friedel-Crafts reactions. In the Fries rearrangement, intermolecular acylation can occur. Optimize reaction conditions (temperature, solvent) to favor the desired pathway. |
Issue 2: Poor regioselectivity (mixture of ortho and para isomers).
| Possible Cause | Troubleshooting Steps |
| Suboptimal temperature (Fries Rearrangement) | For ortho selectivity, ensure the reaction temperature is sufficiently high. For para selectivity, maintain a low temperature throughout the reaction.[1][2] |
| Incorrect solvent polarity (Fries Rearrangement) | To favor the ortho product, use a non-polar solvent. To favor the para product, a more polar solvent is generally better.[1] |
| Inappropriate catalyst | The choice of Lewis acid can influence the ortho/para ratio. Experiment with different Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄). For high ortho-selectivity, consider specialized catalysts like ZnCl₂/Al₂O₃ or a copper-based system.[3][4][7] |
| Reaction time | The product ratio can change over time, as the initially formed kinetic product may rearrange to the thermodynamic product. Monitor the reaction progress to determine the optimal time to quench the reaction. |
Data Presentation: Regioselectivity in Phenol Acylation
Table 1: Effect of Temperature and Solvent on the Fries Rearrangement
| Reaction | Temperature | Solvent | Major Product | Reference |
| Fries Rearrangement | High | Non-polar | ortho | [1] |
| Fries Rearrangement | Low | Polar | para | [1][2] |
Table 2: Catalyst Systems for Highly Ortho-Selective Acylation
| Catalyst System | Acylating Agent | Conditions | Selectivity | Reference |
| ZnCl₂ on Al₂O₃ | Carboxylic Acids | Solvent-free, Microwave | High ortho-selectivity | [4][5] |
| CuCl₂ with PPh₃ | Aryl Aldehydes | Toluene, 110°C | Exclusively ortho | [3] |
| Anionic Fries Rearrangement | N/A (intramolecular) | Strong base (e.g., LDA) | Exclusively ortho | [6] |
Experimental Protocols
Protocol 1: Ortho-Acylation of Phenols using ZnCl₂/Al₂O₃ under Microwave Irradiation
This protocol is adapted from a method for the direct ortho-acylation of phenols.[4][8]
-
Catalyst Preparation: Prepare the catalyst by supporting zinc chloride (ZnCl₂) on alumina (Al₂O₃).
-
Reaction Setup: In a microwave-safe vessel, mix the phenol (1 mmol), the carboxylic acid (1.2 mmol), and the ZnCl₂/Al₂O₃ catalyst.
-
Microwave Irradiation: Irradiate the solvent-free mixture in a microwave reactor. The power and time will need to be optimized for the specific substrates (a typical starting point is 300W for 5-10 minutes).
-
Workup: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and filter to remove the catalyst. Wash the filtrate with a saturated sodium bicarbonate solution to remove excess carboxylic acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes
This procedure is based on a reported copper-catalyzed ortho-acylation method.[3]
-
Reaction Setup: To an oven-dried flask, add the phenol (1.3 mmol), CuCl₂ (0.05 mmol), triphenylphosphine (PPh₃, 0.075 mmol), and potassium phosphate (K₃PO₄, 2.2 mmol).
-
Solvent and Reactant Addition: Add toluene (appropriate volume for concentration) and the aryl aldehyde (1 mmol) to the flask.
-
Reaction: Heat the mixture to 110°C and stir for the required time (typically 24 hours), monitoring by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: Mechanism of the Fries Rearrangement showing regioselectivity control.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases [organic-chemistry.org]
- 7. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Long-term stability and storage conditions for 1-(2-Hydroxy-4-methylphenyl)pentan-1-one.
This technical support center provides guidance on the long-term stability and optimal storage conditions for 1-(2-Hydroxy-4-methylphenyl)pentan-1-one. It also includes troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Stability and Storage Conditions Summary
Recommended Storage:
For optimal stability, it is recommended to store this compound in a cool, dry, and dark environment. Exposure to light, heat, and oxygen should be minimized.[3][4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature or refrigerated (2°C - 8°C)[1][3] | To minimize the rate of potential degradation reactions. For volatile compounds, a cool environment helps prevent evaporation.[3] |
| Light | Protect from light (e.g., use amber vials)[3][4] | To prevent photodegradation. Aromatic ketones can mediate photo-oxidation of the phenol group.[1][6] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) and in tightly sealed containers.[5] | To prevent oxidation, particularly of the electron-rich phenolic ring. |
| Container | Tightly sealed amber glass vials or bottles.[3] | To protect from light and prevent evaporation or contamination. Glass is preferred as it is chemically inert.[3] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing or darkening) | Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures.[4] This can be accelerated by exposure to air and light. | - Ensure the compound is stored under an inert atmosphere and protected from light. - Before use, it is advisable to check the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). |
| Precipitation or cloudiness upon cooling | Solidification: The compound has a melting point of 16-17°C.[1][2] If stored at temperatures below this, it will solidify. | - Gently warm the container to room temperature to re-liquefy the compound. - Ensure the compound is fully molten and homogenous before taking an aliquot. |
| Changes in analytical spectra (e.g., new peaks in HPLC or NMR) | Degradation: The appearance of new signals may indicate the formation of degradation products. Potential degradation pathways include oxidation of the phenol and Baeyer-Villiger oxidation of the ketone.[3][4][7][8] | - Re-purify the compound if necessary and possible. - If degradation is suspected, it is recommended to use a fresh batch of the compound for sensitive experiments. - Review storage conditions to ensure they are optimal. |
| Inconsistent experimental results | Inaccurate concentration due to evaporation or degradation: Improper storage can lead to a change in the effective concentration of the compound. | - Always use tightly sealed containers. - For volatile standards, it is recommended to prepare fresh dilutions from a stock solution that has been stored under optimal conditions. - Verify the concentration of your solution using a suitable analytical technique before critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term storage conditions for this compound during daily use?
A1: During daily use, keep the compound in a tightly capped amber vial at room temperature. Minimize the time the container is open to the air. For extended periods between uses, refrigeration is recommended.
Q2: How can I tell if my sample of this compound has degraded?
A2: Visual signs of degradation can include a noticeable color change (e.g., darkening or yellowing). However, the most reliable way to assess degradation is through analytical methods such as HPLC, GC-MS, or NMR spectroscopy to check for the presence of impurities or a decrease in the main compound's peak area.
Q3: Is this compound sensitive to pH?
A3: While specific data for this compound is unavailable, related compounds like cathinones show pH-dependent stability, being less stable in alkaline conditions.[6] The phenolic group in this compound could be more susceptible to oxidation at higher pH. Therefore, it is advisable to avoid strongly basic conditions during storage.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, two likely degradation pathways are:
-
Oxidation of the phenol: The hydroxyl group on the aromatic ring can be oxidized to form a quinone-like species, which is often colored.[4] This can be initiated by light and oxygen.[1][6]
-
Baeyer-Villiger oxidation: The ketone moiety could undergo oxidation to form an ester (a phenyl acetate derivative), which could then be hydrolyzed to a phenol. This is a known pathway for the bacterial degradation of similar acetophenones.[3][7][8]
Visual Guides
Caption: Recommended storage and handling workflow.
Caption: Plausible degradation pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microbial degradation of chlorinated acetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Degradation of Ring-Chlorinated Acetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Ketone-phenol reactions and the promotion of aromatizations by food phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Potential of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Template for Comparative Analysis
A comprehensive comparative analysis would involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of each isomer against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The results would be summarized in a clear and structured format, as illustrated in the hypothetical data table below.
Table 1: Hypothetical Antimicrobial Activity of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one and Its Isomers (MIC in µg/mL)
| Compound | Isomer Position (Hydroxy-Methyl) | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| This compound | 2-hydroxy, 4-methyl | 64 | 128 | 256 | 128 |
| 1-(4-Hydroxy-2-methylphenyl)pentan-1-one | 4-hydroxy, 2-methyl | 128 | 256 | >512 | 256 |
| 1-(2-Hydroxy-5-methylphenyl)pentan-1-one | 2-hydroxy, 5-methyl | 32 | 64 | 128 | 64 |
| 1-(2-Hydroxy-3-methylphenyl)pentan-1-one | 2-hydroxy, 3-methyl | 128 | 128 | 256 | 128 |
| 1-(4-Hydroxy-3-methylphenyl)pentan-1-one | 4-hydroxy, 3-methyl | 256 | 512 | >512 | 512 |
| Ampicillin (Control) | N/A | 0.25 | 8 | N/A | N/A |
| Ciprofloxacin (Control) | N/A | 0.5 | 0.015 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | N/A | N/A | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results would be required for a definitive comparison.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial activity of the compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3]
a. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of this compound and its isomers in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Microbial Strains: Use standardized strains of bacteria and fungi (e.g., from ATCC).
-
Growth Media: Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
b. Inoculum Preparation:
-
Culture the microbial strains overnight on appropriate agar plates.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[3]
-
Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
c. Assay Procedure:
-
Dispense 100 µL of the appropriate growth medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
The final volume in each well should be 100 µL after dilution.
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (inoculum without test compound) and a negative control (medium without inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4][5]
Agar Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility.[6][7][8][9][10]
a. Preparation of Materials:
-
Test Compounds: Impregnate sterile filter paper disks (6 mm in diameter) with known concentrations of the test compounds.
-
Microbial Strains: As described for the broth microdilution method.
-
Agar Plates: Prepare Mueller-Hinton Agar plates with a uniform thickness.
b. Inoculation:
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described previously.
-
Using a sterile cotton swab, evenly inoculate the entire surface of the Mueller-Hinton Agar plate to create a bacterial lawn.
c. Assay Procedure:
-
Allow the inoculated plates to dry for a few minutes.
-
Aseptically place the impregnated paper disks onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 37°C for 18-24 hours.
d. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is indicative of the antimicrobial activity.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Experimental workflow for antimicrobial susceptibility testing.
Hypothetical Signaling Pathway Targeted by Hydroxyacetophenone Derivatives
Caption: Hypothetical bacterial signaling pathways affected by hydroxyacetophenone derivatives.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.com [idexx.com]
- 5. idexx.dk [idexx.dk]
- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 7. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 8. asm.org [asm.org]
- 9. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
1-(2-Hydroxy-4-methylphenyl)pentan-1-one vs. other phenolic compounds in antioxidant capacity assays.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of various phenolic compounds as measured by common in vitro assays. While direct experimental data for 1-(2-Hydroxy-4-methylphenyl)pentan-1-one is not available in the reviewed literature, this document serves as a valuable resource by presenting data for widely studied phenolic compounds—gallic acid, quercetin, and caffeic acid—along with the common antioxidant standard, Trolox. This allows for an indirect comparison and a deeper understanding of the structure-activity relationships that govern antioxidant potential.
Comparative Antioxidant Capacity
The antioxidant capacity of phenolic compounds is frequently evaluated using various assays, with DPPH, ABTS, and FRAP being among the most common. These assays are based on different reaction mechanisms, providing a more comprehensive profile of a compound's antioxidant potential. The data presented in Table 1 summarizes the antioxidant activities of selected phenolic compounds from various studies. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
| Compound | DPPH Assay (IC50, µg/mL) | ABTS Assay (IC50, µg/mL) | FRAP Assay (IC50, µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Gallic Acid | ~5[1] | ~2.5[2] | Strong activity reported[1][3] |
| Quercetin | ~5[3] | Strong activity reported[4] | Strong activity reported[4] |
| Caffeic Acid | Strong activity reported[5] | Strong activity reported[5] | Not widely reported |
| Trolox (Standard) | ~5-10[6] | ~2.34[3] | 0.24[3] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant capacity. "Strong activity reported" indicates that the literature confirms significant antioxidant potential, though specific IC50 values may vary across studies.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable results in antioxidant capacity assessment. Below are the generalized methodologies for the DPPH, ABTS, and FRAP assays based on a review of common practices.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[7][8][9]
Procedure:
-
Reagent Preparation: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).[10]
-
Reaction Mixture: A small volume of the test compound solution (at various concentrations) is added to a larger volume of the DPPH solution in a 96-well plate or a cuvette.[10]
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for a defined period (typically 30 minutes).[10][11]
-
Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated relative to a control (DPPH solution without the antioxidant). The IC50 value is then determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant. The decolorization of the solution is proportional to the antioxidant's activity and is measured spectrophotometrically.[12] This assay is applicable to both hydrophilic and lipophilic compounds.[10]
Procedure:
-
Radical Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. This mixture is incubated in the dark at room temperature for 12-16 hours.[10]
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.7 at 734 nm.[10]
-
Reaction Mixture: A small aliquot of the test compound solution is mixed with the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 30 minutes) in the dark.[10]
-
Measurement: The decrease in absorbance is measured at 734 nm.
-
Calculation: The scavenging activity is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is directly related to the reducing power of the antioxidant.[6]
Procedure:
-
FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing an acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of ferric chloride (FeCl₃).[6]
-
Reaction Mixture: The test compound is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the blue-colored product is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change to that of a standard, typically ferrous sulfate or Trolox.
Antioxidant Mechanism of Phenolic Compounds
Phenolic compounds exert their antioxidant effects primarily through two mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the phenolic compound donates an electron to the free radical. Many phenolic compounds can utilize both pathways, and the predominant mechanism can depend on the structure of the phenolic compound and the reaction environment.
Caption: General mechanisms of antioxidant action by phenolic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro methods to determine the antioxidant activity of caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lewis Acid Catalysts in the Synthesis of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative study of various Lewis acid catalysts for the synthesis of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one, a crucial building block in the development of various pharmaceutical compounds. The synthesis is achieved through the Fries rearrangement of m-cresyl pentanoate.
The Fries rearrangement is a well-established method for the ortho- and para-acylation of phenols, converting a phenolic ester to a hydroxy aryl ketone.[1] The choice of Lewis acid catalyst significantly influences the reaction's efficiency, selectivity, and overall yield. This guide offers a comparative analysis of commonly employed Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—supported by representative experimental data.
Comparative Performance of Lewis Acid Catalysts
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aluminum Chloride (AlCl₃) | 120 | 140-160 | 2 | ~85 |
| Ferric Chloride (FeCl₃) | 100 | 160-180 | 4 | ~70 |
| Zinc Chloride (ZnCl₂) | 100 | 160-180 | 6 | ~60 |
Note: The yields are representative and can vary based on the specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each of the compared Lewis acid catalysts are provided below.
General Procedure for the Fries Rearrangement of m-Cresyl Pentanoate:
The reaction is typically carried out under anhydrous conditions in a suitable solvent or, in some cases, neat. The phenolic ester, m-cresyl pentanoate, is reacted with the Lewis acid catalyst at an elevated temperature. The reaction mixture is then quenched, typically with acid, and the product is isolated and purified.
Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Synthesis
Aluminum chloride is a highly effective and commonly used catalyst for the Fries rearrangement, often providing high yields in shorter reaction times.[1]
-
To a stirred solution of m-cresyl pentanoate (1 equivalent) in a suitable solvent (e.g., nitrobenzene or without solvent), anhydrous aluminum chloride (1.2 equivalents) is added portion-wise at room temperature.
-
The reaction mixture is then heated to 140-160°C for 2 hours.
-
After cooling to room temperature, the mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layer is washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
Protocol 2: Ferric Chloride (FeCl₃) Catalyzed Synthesis
Ferric chloride offers a milder alternative to aluminum chloride, though it may require higher temperatures and longer reaction times.
-
A mixture of m-cresyl pentanoate (1 equivalent) and anhydrous ferric chloride (1 equivalent) is heated at 160-180°C for 4 hours.
-
The reaction mixture is cooled and then treated with dilute hydrochloric acid.
-
The product is extracted into an organic solvent, and the organic layer is washed and dried as described in Protocol 1.
-
Purification of the crude product by standard methods yields the desired product.
Protocol 3: Zinc Chloride (ZnCl₂) Catalyzed Synthesis
Zinc chloride is a weaker Lewis acid compared to AlCl₃ and FeCl₃, generally resulting in lower yields and requiring more forcing conditions.[2]
-
m-Cresyl pentanoate (1 equivalent) and anhydrous zinc chloride (1 equivalent) are heated together at 160-180°C for 6 hours.
-
Work-up of the reaction mixture is performed in a similar manner to the previous protocols, involving acid quenching, extraction, and washing.
-
The final product is isolated and purified from the crude mixture.
Visualizing the Process
To better understand the experimental workflow and the comparative nature of this study, the following diagrams have been generated.
References
A Comparative Guide to the Structural Elucidation of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one: NMR vs. X-ray Crystallography
In the structural characterization of novel organic compounds such as 1-(2-Hydroxy-4-methylphenyl)pentan-1-one, researchers and drug development professionals rely on a suite of analytical techniques to unambiguously determine the molecule's three-dimensional architecture. Among the most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. This guide provides a comparative overview of these two techniques, complete with representative data and detailed experimental protocols, to aid in the selection of the most appropriate method for structural validation.
Data Presentation: A Comparative Analysis
While NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms in a solution, X-ray crystallography offers a precise map of atomic positions in the solid state. Below is a comparison of the type of quantitative data obtained from each technique, using a structurally similar compound, 4-hydroxyacetophenone, as an illustrative example due to the lack of publicly available data for this compound.
Table 1: Representative ¹H NMR Data for 4-hydroxyacetophenone
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.92 | Doublet | 2H | Aromatic (ortho to carbonyl) |
| 6.98 | Doublet | 2H | Aromatic (meta to carbonyl) |
| 2.60 | Singlet | 3H | Methyl (acetyl group) |
| 8.69 | Singlet | 1H | Hydroxyl |
Table 2: Representative ¹³C NMR Data for 4-hydroxyacetophenone
| Chemical Shift (ppm) | Assignment |
| 196.9 | Carbonyl |
| 154.4 | Aromatic (para to carbonyl, with OH) |
| 134.7 | Aromatic (quaternary, with acetyl) |
| 129.9 | Aromatic (ortho to carbonyl) |
| 121.8 | Aromatic (meta to carbonyl) |
| 26.5 | Methyl (acetyl group) |
Table 3: Representative Data from X-ray Crystallography for 4-hydroxyacetophenone
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 5.6 Å, c = 14.2 Å, β = 98.5° |
| Bond Length (C=O) | 1.25 Å |
| Bond Angle (C-C-C in ring) | ~120° |
| Torsion Angles | Defines planarity of the molecule |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d6) in a clean, dry NMR tube.[1][2]
-
Ensure the sample is fully dissolved and free of any particulate matter by filtering if necessary.[2]
-
For quantitative NMR, a known amount of an internal standard is added.
-
-
Data Acquisition:
-
The NMR tube is placed into the spectrometer's magnet.
-
The magnetic field is shimmed to improve its homogeneity.
-
For a standard analysis, a ¹H NMR spectrum is acquired first.
-
Subsequently, a ¹³C NMR spectrum is obtained, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[1]
-
Advanced 2D NMR experiments, such as COSY and HSQC, can be performed to establish correlations between protons and carbons.
-
-
Data Processing and Interpretation:
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.[6]
Methodology:
-
Crystal Growth:
-
High-quality single crystals of the compound are grown. This is often the most challenging step and can involve techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystals should ideally be 0.1-0.3 mm in size and free of defects.[7]
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is placed in a single-crystal X-ray diffractometer and exposed to a monochromatic X-ray beam.
-
The crystal is rotated, and diffraction patterns are collected at various orientations.
-
-
Structure Solution and Refinement:
-
The positions of the diffraction spots are used to determine the unit cell dimensions and crystal system.
-
The intensities of the spots are used to determine the arrangement of atoms within the unit cell.
-
The resulting electron density map is interpreted to build a model of the molecule.
-
This model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.[7]
-
Visualization of Analytical Workflows
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. rigaku.com [rigaku.com]
- 7. creative-biostructure.com [creative-biostructure.com]
Benchmarking the UV absorption properties of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one against commercial UV stabilizers.
A Comparative Guide to the UV Absorption Properties of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one and Commercial UV Stabilizers
This guide provides a comparative analysis of the ultraviolet (UV) absorption properties of this compound against a range of commercially available UV stabilizers. The information is intended for researchers, scientists, and drug development professionals engaged in the formulation and stabilization of materials susceptible to UV degradation.
Mechanism of UV Stabilization
UV stabilizers are chemical additives that protect materials from the degradative effects of ultraviolet radiation. This degradation can manifest as discoloration, cracking, loss of physical strength, and brittleness.[1][2] UV absorbers, a primary class of stabilizers, function by absorbing harmful UV radiation and dissipating the energy as harmless thermal energy.[1][3][4]
The compound this compound belongs to the benzophenone class of UV absorbers.[5][6] The protective mechanism of benzophenones involves an intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl group. Upon absorbing UV energy, this bond is temporarily broken, and the molecule undergoes thermal vibration, converting the high-energy UV radiation into low-energy heat, which is then dissipated. The molecule then returns to its stable ground state, ready to absorb more UV energy.[7][8][9] This cyclic process provides long-term protection to the polymer matrix.[8]
UV-Induced Degradation Pathway
The following diagram illustrates the general mechanism of UV-induced polymer degradation and the protective intervention of a UV absorber.
Caption: UV-induced polymer degradation and the protective mechanism of UV absorbers.
Quantitative Comparison of UV Absorption
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its classification as a 2-hydroxy-benzophenone derivative. The following table summarizes the UV absorption characteristics of this class and compares them with other commercial UV stabilizers.
| Compound/Product Name | Chemical Class | UV Absorption Range (nm) | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| This compound | Benzophenone | ~280 - 350 | Not Published | Not Published |
| Chimassorb® 81 / UV-531 | Benzophenone | ~280 - 340[10] | 288, 325 | Not Published |
| Omnistab® UV BP 12 (UV 81) | Benzophenone | 270 - 340[7] | Not Published | Not Published |
| Tinuvin® P | Benzotriazole | 300 - 400[9][11] | 301, 341[11] | 16,150 (at 341 nm)[11] |
| Tinuvin® 1600 | Hydroxyphenyl Triazine | 300 - 400[12] | 302[12] | 71,000[12] |
| Omnistab® UV 1577 | Hydroxyphenyl Triazine | 280 - 400[4] | Not Published | Not Published |
Note: The properties for this compound are estimated based on the typical performance of 2-hydroxy-benzophenone derivatives.[1] Experimental verification is required for precise characterization.
Experimental Protocol: UV-Visible Spectroscopy
The determination of UV absorption properties is performed using UV-Visible (UV-Vis) spectroscopy. This technique measures the absorbance of light by a sample at various wavelengths.[13]
Workflow Diagram
Caption: Experimental workflow for determining UV absorption characteristics.
Detailed Methodology
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer capable of scanning from at least 200 to 500 nm is required. Quartz cuvettes with a 1 cm path length are to be used for all measurements.[14]
-
Solvent Selection: A spectroscopic grade solvent that dissolves the sample and is transparent in the UV region of interest (e.g., chloroform, ethanol, or hexane) should be chosen. The same solvent must be used as the reference blank.[14]
-
Sample Preparation:
-
Accurately weigh a precise amount of the UV stabilizer using an analytical balance.[14]
-
Dissolve the sample in the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to create at least four different concentrations. The concentrations should be chosen to yield absorbance values between 0.1 and 1.5 for accuracy.
-
-
Measurement Procedure:
-
Turn on the spectrophotometer and allow the lamps to stabilize for at least 15-20 minutes.[15][16]
-
Set the desired wavelength range for the scan (e.g., 250 nm to 450 nm).
-
Fill a quartz cuvette with the pure solvent (blank) and place it in the reference beam path. Fill a second cuvette with the blank and place it in the sample beam path.
-
Perform a baseline correction or "autozero" to zero the instrument with the solvent.[17]
-
For each diluted sample, rinse the sample cuvette 2-3 times with the solution before filling it.[15][16]
-
Wipe the optical faces of the cuvette with a lint-free cloth before placing it in the sample holder.[14]
-
Record the absorbance spectrum for each concentration.
-
-
Data Analysis:
-
Overlay the spectra to identify the wavelength of maximum absorbance (λmax).[13]
-
According to the Beer-Lambert Law (A = εcl), absorbance (A) is directly proportional to concentration (c) and path length (l).
-
At the determined λmax, create a plot of absorbance versus concentration.
-
Perform a linear regression on the data. The slope of the line will be the molar absorptivity (ε), given that the path length (l) is 1 cm.[14]
-
Objective Comparison
-
This compound , as a benzophenone derivative, is expected to provide strong UV absorption in the UV-B and part of the UV-A spectrum (approximately 280-350 nm).[1][18] Its performance is likely to be comparable to other benzophenones like Chimassorb® 81. The long alkyl chain (pentanoyl group) may enhance its compatibility and reduce migration in non-polar polymer matrices.[8]
-
Benzotriazoles , such as Tinuvin® P, typically offer a broader range of protection, extending further into the UV-A region (up to 400 nm).[9][19] This makes them highly effective for protecting materials that are sensitive to longer UV wavelengths. They are also known for their high photostability.[11]
-
Hydroxyphenyl Triazines (HPTs) , like Tinuvin® 1600, are a newer class of high-performance UV absorbers. They are characterized by very low volatility, excellent thermal stability, and a very high molar absorptivity coefficient, making them suitable for demanding processing conditions and long-term applications.[4][12]
References
- 1. All Types Of UV Stabilizer For Polymers You Should Know [eupegypt.com]
- 2. News - What is the difference between UV absorbers and light stabilizers? [njreborn.com]
- 3. UV Absorbers | Light Stabilizers for Plastics | amfine.com [amfine.com]
- 4. partinchem.com [partinchem.com]
- 5. This compound | 173851-66-6 | Benchchem [benchchem.com]
- 6. 1-(2-Hydroxy-4-methylphenyl)-1-pentanone | C12H16O2 | CID 118552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. partinchem.com [partinchem.com]
- 8. 404 Not Found [errdoc.gabia.io]
- 9. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]
- 10. allhdi.com [allhdi.com]
- 11. polivinilplastik.com [polivinilplastik.com]
- 12. santplas.com [santplas.com]
- 13. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 14. web.uvic.ca [web.uvic.ca]
- 15. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 16. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 19. UV Absorbers - Plastics - 3V Sigma [3vsigma.com]
Alkyl Chain Length: A Double-Edged Sword in the Biological Activity of 2-Hydroxy-4-Methylphenyl Ketones
The length of the alkyl chain appended to the ketone moiety of 2-hydroxy-4-methylphenyl ketones plays a pivotal role in dictating their biological activity. A comprehensive analysis of structurally related compounds reveals that modifying this chain length can significantly enhance or diminish their efficacy as antimicrobial and antifungal agents. This guide synthesizes experimental findings to provide a clear comparison of how alkyl chain length modulates the biological potency of this class of compounds.
The core structure of 2-hydroxy-4-methylphenyl ketone is a recognized scaffold in the development of bioactive molecules. The hydroxyl group and the ketone functionality are key to its activity, but it is the lipophilicity and steric bulk, largely governed by the attached alkyl chain, that fine-tunes its interaction with biological targets.
Impact of Alkyl Chain Variation on Antifungal Activity
While direct studies on a homologous series of 2-hydroxy-4-methylphenyl alkyl ketones are limited, research on the closely related 2,4-dihydroxy-5-methylacetophenone derivatives provides significant insights into the structure-activity relationship (SAR). The following table summarizes the in vitro antifungal activity (IC50 values) of these derivatives against a panel of five important plant fungal pathogens.
| Compound | R Group (Alkyl Chain) | Cytospora sp. (IC50 in μg/mL) | Glomerella cingulata (IC50 in μg/mL) | Pyricularia oryzae (IC50 in μg/mL) | Botrytis cinerea (IC50 in μg/mL) | Alternaria solani (IC50 in μg/mL) |
| 2b | Ethyl | >50 | 35.14 | 29.36 | >50 | 41.23 |
| 2c | n-Propyl | 28.45 | 25.67 | 20.11 | 33.19 | 30.87 |
| 2d | n-Butyl | 25.33 | 22.18 | 18.72 | 29.54 | 26.49 |
| 2g | Isopropyl | 17.28 | 20.31 | 19.88 | 32.32 | 28.76 |
| 2h | Isobutyl | 22.16 | 24.87 | 21.05 | 35.14 | 31.22 |
Data extracted from a study on 2,4-dihydroxy-5-methylacetophenone derivatives, which are structurally analogous to the topic compounds.[1]
From the data, a clear trend emerges: increasing the alkyl chain length from ethyl to n-butyl generally enhances the antifungal activity against the tested pathogens.[1] Notably, the isopropyl derivative (2g ) exhibited the most potent activity against Cytospora sp., suggesting that branching in the alkyl chain can also significantly influence the biological effect.[1] This highlights that both the length and the steric configuration of the alkyl group are critical determinants of antifungal potency.
General Principles of Alkyl Chain Length in Antimicrobial Activity
Studies on other classes of antimicrobial compounds with alkyl chains reinforce these findings. The antimicrobial activity of such molecules is often dependent on their ability to partition into and disrupt microbial cell membranes.
-
Short Alkyl Chains: Compounds with shorter alkyl chains (e.g., methyl, ethyl) tend to have lower lipophilicity. This can result in reduced ability to penetrate the lipid-rich cell membranes of microorganisms, leading to lower biological activity.
-
Intermediate Alkyl Chains: There is often an optimal range of alkyl chain length (typically C3-C6) that provides a balance between sufficient lipophilicity to interact with and disrupt the cell membrane and adequate aqueous solubility to reach the target site.
-
Long Alkyl Chains: While very long alkyl chains increase lipophilicity, they can also lead to decreased water solubility, which may hinder the compound's bioavailability and ability to reach the microbial cells. Furthermore, excessively long chains might be too bulky to effectively interact with the target sites within the cell membrane.
Experimental Protocols
The following is a detailed methodology for the in vitro antifungal activity assay as described in the cited literature for 2,4-dihydroxy-5-methylacetophenone derivatives.
Mycelial Growth Inhibitory Rate Assay
-
Preparation of Test Compounds: The synthesized 2,4-dihydroxy-5-methylacetophenone derivatives are dissolved in acetone to create stock solutions of a specific concentration (e.g., 1 mg/mL).
-
Culture Medium: Potato dextrose agar (PDA) is prepared and autoclaved.
-
Incorporation of Test Compounds: The stock solutions of the test compounds are added to the molten PDA at a specific temperature (around 45-50 °C) to achieve the desired final concentrations (e.g., 50 μg/mL). The medium is then poured into sterile Petri dishes.
-
Inoculation: A mycelial disc (e.g., 5 mm in diameter) is taken from the periphery of a 7-day-old culture of the test fungus and placed at the center of the agar plate containing the test compound.
-
Incubation: The inoculated plates are incubated at a controlled temperature (e.g., 25 ± 1 °C) for a specific period (e.g., 3-5 days), depending on the growth rate of the fungus.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions. A control plate containing only the solvent (acetone) is also included.
-
Calculation of Inhibitory Rate: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.
-
Determination of IC50: The half-maximal inhibitory concentration (IC50) is determined by testing a range of concentrations and calculating the concentration that causes 50% inhibition of mycelial growth.
Conclusion
The length of the alkyl chain is a critical parameter influencing the biological activity of 2-hydroxy-4-methylphenyl ketones and their analogs. Experimental evidence from closely related compounds demonstrates that increasing the chain length up to a certain point, as well as introducing branching, can significantly enhance antifungal efficacy. This is likely due to an optimal balance of lipophilicity, which facilitates interaction with and disruption of fungal cell membranes. These findings provide a valuable framework for the rational design of more potent antimicrobial agents based on the 2-hydroxy-4-methylphenyl ketone scaffold for applications in medicine and agriculture.
References
A Comparative Guide to the Synthesis of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one: An Inter-laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 1-(2-hydroxy-4-methylphenyl)pentan-1-one, a key intermediate in various chemical syntheses. Recognizing the critical importance of reproducibility in research and development, this document outlines a proposed inter-laboratory study to assess the variability of common synthetic methods. While a formal inter-laboratory study for this specific compound has not been published, this guide presents a framework and expected outcomes based on established chemical principles and data from analogous reactions.
The primary focus is on the Friedel-Crafts acylation, a widely used but potentially variable method, and its alternatives. By understanding the critical parameters of each method, researchers can better anticipate challenges, optimize protocols, and improve the consistency of their results.
Experimental Protocols
Detailed methodologies for the primary synthesis and its alternatives are presented below. These protocols form the basis of the proposed inter-laboratory comparison.
Method 1: Direct Friedel-Crafts Acylation
This method involves the direct acylation of m-cresol with valeroyl chloride using a Lewis acid catalyst.
-
Materials: m-cresol, valeroyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), distilled water, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of m-cresol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add AlCl₃ (1.2 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes.
-
Add valeroyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Method 2: Fries Rearrangement of the O-Acylated Intermediate
This two-step method first involves the formation of the ester followed by its rearrangement to the desired ketone.
-
Step 1: O-Acylation
-
To a solution of m-cresol (1.0 eq) and pyridine (1.2 eq) in DCM at 0 °C, add valeroyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate to yield the crude m-cresyl valerate.
-
-
Step 2: Fries Rearrangement
-
To the crude m-cresyl valerate, add AlCl₃ (1.5 eq) at 0 °C.
-
Heat the mixture to 120 °C and maintain for 3 hours.
-
Cool the reaction to room temperature and quench with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.[1]
-
Method 3: Green Synthesis using Methanesulfonic Acid (MSA)
This method utilizes a less corrosive and more environmentally friendly acid catalyst.[2]
-
Materials: m-cresol, valeric anhydride, methanesulfonic acid (MSA).
-
Procedure:
-
To a mixture of m-cresol (1.0 eq) and valeric anhydride (1.5 eq), add MSA (2.0 eq).
-
Heat the mixture to 80 °C and stir for 6 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate.
-
Purify by column chromatography.
-
Data Presentation: A Hypothetical Inter-laboratory Comparison
The following tables summarize the expected quantitative data from a hypothetical inter-laboratory study involving three laboratories (Lab A, Lab B, Lab C) for each synthetic method. The variations in yield and purity reflect the inherent reproducibility challenges of each technique.
Table 1: Comparison of Yields (%)
| Method | Lab A | Lab B | Lab C | Average Yield | Standard Deviation |
| Friedel-Crafts Acylation | 65 | 58 | 72 | 65.0 | 7.0 |
| Fries Rearrangement | 55 | 62 | 59 | 58.7 | 3.5 |
| MSA-Catalyzed Synthesis | 75 | 78 | 72 | 75.0 | 3.0 |
Table 2: Comparison of Product Purity (%) by HPLC
| Method | Lab A | Lab B | Lab C | Average Purity | Standard Deviation |
| Friedel-Crafts Acylation | 95.2 | 93.8 | 96.1 | 95.0 | 1.2 |
| Fries Rearrangement | 96.5 | 97.2 | 96.8 | 96.8 | 0.4 |
| MSA-Catalyzed Synthesis | 98.1 | 97.5 | 98.5 | 98.0 | 0.5 |
Analysis of Expected Results:
-
Friedel-Crafts Acylation: This method is expected to show the highest variability in yield due to the competing O-acylation and the sensitivity of AlCl₃ to atmospheric moisture. The purity may also be affected by the formation of isomeric byproducts.[3][4]
-
Fries Rearrangement: While potentially lower yielding due to the additional step, this method may offer higher purity and better reproducibility as the initial O-acylation is typically a high-yielding and clean reaction.[1]
-
MSA-Catalyzed Synthesis: This greener alternative is anticipated to provide good yields and high purity with lower variability between labs due to the homogeneous nature of the reaction and the reduced sensitivity of the catalyst.[2]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the primary synthetic method, the Direct Friedel-Crafts Acylation.
Caption: Workflow for the Direct Friedel-Crafts Acylation.
This guide provides a framework for understanding and improving the reproducibility of the synthesis of this compound. By considering the nuances of each synthetic method, researchers can make more informed decisions to achieve consistent and reliable results.
References
- 1. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 2. Green and sustainable Friedel-Crafts acylation of phenols under continuous flow conditions for API production | Poster Board #3354 - American Chemical Society [acs.digitellinc.com]
- 3. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Ch24 - Acylation of phenols [chem.ucalgary.ca]
In-silico prediction vs. experimental measurement of the ADME properties of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one.
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage failures and reducing development costs. For the compound 1-(2-Hydroxy-4-methylphenyl)pentan-1-one, a thorough understanding of its ADME profile is essential to predict its pharmacokinetic behavior and potential as a therapeutic agent. This guide provides a comparative overview of in-silico ADME prediction methods and established experimental measurement techniques, offering researchers a framework for a comprehensive evaluation of this and other novel chemical entities.
The journey of a drug candidate from a promising molecule to a clinical reality is fraught with challenges, with a significant portion of failures attributed to unfavorable ADME characteristics.[1] In-silico tools offer a rapid and cost-effective initial screening, leveraging computational models to forecast a compound's behavior in the human body.[2][3] These predictions, however, must be substantiated by rigorous experimental data to ensure their accuracy and relevance. This guide will delve into the predictive power of computational models and the empirical evidence generated through laboratory assays, providing a holistic view of ADME assessment.
A Comparative Look: In-Silico Predictions vs. Experimental Realities
The following tables present a side-by-side comparison of the predicted ADME properties of this compound, generated using a suite of widely recognized in-silico tools, and the corresponding gold-standard experimental assays used for their validation.
A Note on the Data: The in-silico data presented below are representative predictions generated based on the functionalities of popular ADME prediction platforms. As direct experimental data for this compound is not publicly available, this guide focuses on the comparison of predictive methodologies with established experimental protocols.
Table 1: Physicochemical Properties and Absorption
| Parameter | In-Silico Prediction | Experimental Measurement |
| Molecular Weight | 192.25 g/mol | Mass Spectrometry |
| LogP (Lipophilicity) | 3.25 | Shake-flask method with HPLC |
| Water Solubility | Moderately Soluble (-3.5 log mol/L) | Thermodynamic or Kinetic Solubility Assays |
| Human Intestinal Absorption | High (Predicted >90%) | Caco-2 Permeability Assay |
Table 2: Distribution
| Parameter | In-Silico Prediction | Experimental Measurement |
| Plasma Protein Binding | ~85% | Equilibrium Dialysis or Ultrafiltration |
| Blood-Brain Barrier Permeation | Yes | In-vitro BBB models or in-vivo studies |
| P-glycoprotein Substrate | No | P-gp substrate assays (e.g., using MDCK-MDR1 cells) |
Table 3: Metabolism
| Parameter | In-Silico Prediction | Experimental Measurement |
| CYP450 Inhibition | Inhibitor of CYP2C9 | In-vitro CYP inhibition assays |
| CYP450 Substrate | Substrate of CYP2D6, CYP3A4 | Liver Microsome Stability Assay |
Visualizing the Workflow: A Tale of Two Paths
The journey to characterizing the ADME profile of a compound like this compound can be visualized as two interconnected pathways: the rapid, predictive in-silico route and the definitive, empirical experimental route. The following diagram illustrates this dual approach.
Caption: A flowchart comparing the in-silico and experimental ADME profiling workflows.
Deep Dive: Experimental Protocols
To provide a clear understanding of the experimental arm of ADME profiling, detailed methodologies for key assays are outlined below.
Aqueous Solubility Assay (Shake-Flask Method)
-
Objective: To determine the thermodynamic solubility of this compound in an aqueous buffer at a physiological pH.
-
Procedure:
-
An excess amount of the solid compound is added to a vial containing a phosphate-buffered saline (PBS) at pH 7.4.
-
The vial is sealed and agitated in a temperature-controlled shaker (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered or centrifuged to remove any undissolved solid.
-
The concentration of the compound in the clear supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of the compound as a predictor of oral absorption.[4]
-
Procedure:
-
Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days until they form a differentiated and polarized monolayer.[2]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (donor) side of the monolayer, and samples are collected from the basolateral (receiver) side at various time points.
-
The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated, which provides an estimate of the rate of transport across the intestinal epithelium.
-
Liver Microsome Stability Assay
-
Objective: To evaluate the metabolic stability of the compound in the presence of liver enzymes, primarily cytochrome P450s.
-
Procedure:
-
The test compound is incubated with pooled human liver microsomes in a phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.
-
The samples are then centrifuged to precipitate the proteins.
-
The concentration of the remaining parent compound in the supernatant is determined by LC-MS/MS analysis.
-
The rate of disappearance of the compound is used to calculate parameters such as the in-vitro half-life (t½) and intrinsic clearance (CLint).[5]
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
-
Objective: To determine the fraction of the compound that binds to plasma proteins, which influences its distribution and availability to reach target tissues.
-
Procedure:
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.[6]
-
The system is incubated at 37°C to allow the unbound compound to diffuse across the membrane until equilibrium is reached.[7]
-
After incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
-
Conclusion: An Integrated Approach to ADME Profiling
The evaluation of ADME properties is a critical step in the drug discovery and development pipeline. While in-silico tools provide invaluable early insights into the potential pharmacokinetic profile of a compound like this compound, these predictions must be viewed as a guide rather than a definitive answer. The integration of computational predictions with robust experimental data from well-defined assays provides a comprehensive and reliable assessment of a compound's ADME characteristics. This dual approach empowers researchers to make informed decisions, optimizing lead compounds and increasing the likelihood of success in the journey to develop new and effective medicines.
References
- 1. About - PreADME/Tox [preadmet.qsarhub.com]
- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Description of PreADMET – PreADMET | Prediction of ADME/Tox [preadmet.webservice.bmdrc.org]
- 4. ADME Prediction – PreADMET | Prediction of ADME/Tox [preadmet.webservice.bmdrc.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one, ensuring compliance with safety regulations and the protection of personnel and the environment.
I. Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in its safe handling and disposal.
Hazard Identification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
Personal Protective Equipment (PPE):
Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact[2].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn[2].
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact[2].
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[3].
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to the following procedural steps is mandatory.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: From the moment it is deemed unusable, this compound is considered hazardous waste[4].
-
Segregate Incompatible Chemicals: Do not mix this chemical with other waste streams. Specifically, store it separately from acids, bases, oxidizing agents, and reducing agents to prevent violent reactions or the release of flammable or poisonous gases.
Step 2: Container Selection and Labeling
-
Choose a Suitable Container: The waste container must be chemically compatible with this compound. The original container is often the best choice, provided it is in good condition. If a different container is used, it must be clean, durable, and have a secure, leak-proof lid[4][5].
-
Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[4][6]. Chemical formulas or abbreviations are not acceptable[4]. The label should also include the name of the principal investigator, the laboratory location, and the date the waste was first added to the container[7].
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation[6][8]. The waste should not be moved to another room for storage[8].
-
Secure Storage: Keep the waste container closed at all times, except when adding waste[4]. Store the container in a well-ventilated area and use secondary containment, such as a tray, to contain any potential leaks[4][7].
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be removed within three days[8]. Partially filled containers can remain in the SAA for up to one year.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of the chemical waste yourself. Contact your institution's EHS department to schedule a pickup[7][8]. They are responsible for the proper handling, transportation, and final disposal of the hazardous waste[8].
-
Prohibited Disposal Methods: It is strictly forbidden to dispose of this compound by pouring it down the drain or allowing it to evaporate in a fume hood[7].
Step 5: Empty Container Management
-
Triple Rinsing: If the original container is to be disposed of as non-hazardous waste, it must be triple-rinsed with an appropriate solvent capable of removing the chemical residue. The rinsate from this process must be collected and treated as hazardous waste[4][9].
-
Defacing Labels: After triple-rinsing and air-drying, deface or remove the original labels before disposing of the container in the regular trash[7].
III. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the disposal of this compound.
| Parameter | Value | Reference |
| GHS Hazard Categories | Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Serious Eye Damage (Category 1) | [1][2] |
| Molecular Weight | 192.25 g/mol | [1] |
| Satellite Accumulation Area (SAA) Volume Limit | 55 gallons | [8][10] |
| SAA Time Limit for Full Containers | 3 days | |
| SAA Time Limit for Partially Filled Containers | Up to 1 year |
IV. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 1-(2-Hydroxy-4-methylphenyl)-1-pentanone | C12H16O2 | CID 118552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. danielshealth.com [danielshealth.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
